Malaxinic Acid
Beschreibung
Eigenschaften
CAS-Nummer |
23179-40-0 |
|---|---|
Molekularformel |
C₁₈H₂₄O₈ |
Molekulargewicht |
368.38 |
Synonyme |
4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-buten-1-yl)-benzoic Acid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Initial discovery and isolation of Malaxinic Acid
An In-depth Technical Guide on the Initial Discovery and Isolation of Malaxinic Acid
This technical guide provides a comprehensive overview of the discovery and, primarily, the large-scale isolation and purification of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction: Discovery of this compound
This compound, chemically identified as 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a phenolic acid compound recognized for its potential biological activities, including antifungal, antibacterial, and anticancer effects.[1] The compound is a glucosidic derivative of 4-hydroxy-3-(3'-methylbut-2'-enyl)benzoic acid (its aglycone).[2][3]
Large-Scale Isolation and Purification of this compound from Pyrus pyrifolia
The following protocols are adapted from the established methodology for isolating this compound from immature pear fruit, which has proven effective in yielding a high-purity compound with significant recovery.[1]
Experimental Protocols
2.1.1 Plant Material and Extraction
-
Sample Preparation: Fresh, immature pear fruits (Pyrus pyrifolia Nakai) (18 kg) are thoroughly washed with water and subsequently homogenized.[1]
-
Solvent Extraction: The homogenized fruit material is extracted twice with 60 L of 60% aqueous ethanol (EtOH) at room temperature for 24 hours for each extraction.[1]
-
Concentration: The filtrates from both extractions are combined and concentrated under vacuum at 38°C to yield the crude extract (1,081.9 g).[1]
2.1.2 Solvent Fractionation
-
The crude extract is suspended in 10 L of water, and the pH is adjusted to 3.0.[1]
-
The aqueous suspension is then partitioned three times with an equal volume of ethyl acetate (EtOAc).
-
The resulting EtOAc-soluble acidic fraction is collected and concentrated, yielding 134.75 g of material.[1]
2.1.3 Column Chromatography Purification The EtOAc fraction undergoes a multi-step column chromatography process for purification:
-
Amberlite XAD-2 Chromatography:
-
The EtOAc fraction (134.75 g) is loaded onto an Amberlite XAD-2 column.
-
A stepwise elution is performed with H₂O, followed by increasing concentrations of EtOH (20%, 60%, 100%).
-
Fractions are analyzed by HPLC to identify those containing this compound. The 60% EtOH eluate is found to contain the highest concentration.[1]
-
-
Diaion HP-20 Chromatography:
-
Sephadex LH-20 Chromatography:
2.1.4 Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification step involves semi-preparative HPLC.
-
The this compound-containing fractions from the Sephadex LH-20 column are subjected to HPLC using an Amide RP-C16 column.[1]
-
This step yields the final, highly purified this compound (793 mg).[1]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the large-scale isolation and purification of this compound.
Quantitative Data Summary
The efficiency of the isolation process is summarized in the tables below, detailing the yield and purity at various stages.
Table 1: Yields from Extraction and Fractionation
| Step | Starting Material | Yield (g) |
|---|---|---|
| Crude Extraction | 18,000 g (18 kg) fresh pear fruit | 1,081.9 g |
| Solvent Fractionation | 1,081.9 g crude extract | 134.75 g (EtOAc Fraction) |
Data sourced from Lee et al., 2013.[1]
Table 2: Purification Yields and Final Recovery
| Purification Step | Input Mass (g) | Output Mass (g) |
|---|---|---|
| Amberlite XAD-2 | 134.75 g | 23.8 g |
| Diaion HP-20 | 23.8 g | 8.56 g |
| Sephadex LH-20 | 8.56 g | - |
| Preparative HPLC | - | 0.793 g (793 mg) |
Data sourced from Lee et al., 2013.[1]
Table 3: Final Product Purity and Recovery
| Parameter | Value |
|---|---|
| Final Yield | 793 mg |
| Purity | >99% |
| Total Recovery | 61.7% |
Data sourced from Lee et al., 2013.[1]
Conclusion
While the initial discovery of this compound and its aglycone can be traced to phytochemical screenings of Prunus and Piper species, the methodology developed for its isolation from immature pear fruit represents the most significant advancement in making this compound available for scientific study. The multi-step purification process, combining solvent partitioning and sequential column chromatography, is highly effective, yielding this compound with over 99% purity and a high overall recovery rate. This technical guide provides the necessary protocols and quantitative benchmarks for researchers aiming to isolate this promising bioactive compound for further investigation in drug development and other scientific fields.
References
- 1. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piper methysticum (kava kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological production of muconic acid: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Malaxinic Acid
An In-depth Technical Guide to the Physicochemical Properties of Malaxinic Acid and Malonic Acid
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of two distinct organic compounds: this compound and Malonic Acid. It has come to our attention that the term "this compound" is sometimes mistakenly used to refer to "Malonic Acid." This guide will address both compounds to ensure clarity and provide accurate information for researchers, scientists, and drug development professionals. This compound is a phenolic acid found in fruits such as pears, while Malonic Acid is a dicarboxylic acid with broad applications in chemical synthesis.
This document is structured to present detailed information on the core physicochemical properties of each compound, including experimental protocols for their determination and visualizations of relevant biological pathways and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.
Part 1: this compound
This compound is a naturally occurring phenolic acid, specifically an isoprenylated benzoic acid derivative, found predominantly in pear fruits (Pyrus pyrifolia N.).[1] It is recognized for its potential health benefits, including antioxidant and anti-obesity effects.[1][2]
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | 4-(β-D-Glucopyranosyloxy)-3-(3-methyl-2-buten-1-yl)benzoic Acid | |
| Synonyms | 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid | - |
| CAS Number | 23179-40-0 | |
| Chemical Formula | C₁₈H₂₄O₈ | |
| Molecular Weight | 368.38 g/mol | |
| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred |
| Melting Point | Data not available in surveyed literature. | - |
| Boiling Point | Data not available in surveyed literature. | - |
| Solubility | Soluble in 60% ethanol and methanol, as these are used in its extraction and purification.[3] Further details on solubility in other solvents are not specified. | [3] |
| pKa | Data not available. The presence of a carboxylic acid group suggests it is an acidic compound. | Inferred from structure |
| LogP | Data not available. | - |
Experimental Protocols
1.2.1 Extraction and Purification of this compound from Pear Fruit
A detailed method for the large-scale isolation and purification of highly pure this compound from immature pear fruit has been described.[3] This process is crucial for obtaining the compound for further physicochemical and biological studies.
Workflow for Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Methodology:
-
Extraction: Immature pear fruit is homogenized and extracted with 60% ethanol. The mixture is filtered, and the filtrate is concentrated under reduced pressure.[3]
-
Solvent Fractionation: The concentrated extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble acidic fraction, which contains this compound, is collected.[3]
-
Column Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps for purification. This includes Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 columns, with stepwise elution using water/ethanol or water/methanol mixtures.[3]
-
High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by semi-preparative HPLC using an Amide RP-C16 column to yield highly pure this compound (>99%).[3]
-
Structural Confirmation: The structure of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[1]
1.2.2 Determination of Antioxidant Activity
The antioxidant activity of this compound can be assessed using various established assays that measure its ability to scavenge free radicals.
Workflow for Antioxidant Activity Assay
Caption: General workflow for determining the antioxidant activity of this compound.
Methodologies:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The reduction in the absorbance of the ABTS radical cation solution at a specific wavelength is proportional to the antioxidant concentration.[4][5]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant. The change in color from violet to yellow is measured spectrophotometrically.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.[6]
Biological Activity and Signaling Pathways
This compound has been identified as an active component in pear extract responsible for anti-obesity effects.[2] Studies in mice have shown that it can reverse high-fat diet-induced body weight gain, adipose tissue inflammation, and hepatic steatosis.[2] While the specific signaling pathways directly modulated by this compound are still under investigation, its effects on obesity and inflammation suggest potential interaction with pathways like the PI3K/Akt and JAK/STAT signaling pathways, which are known to be involved in metabolism and inflammation.[7][8][9][10]
Potential Signaling Pathways Influenced by this compound in Obesity
Caption: Hypothesized signaling pathways modulated by this compound.
Part 2: Malonic Acid
Malonic Acid, with the IUPAC name propanedioic acid, is a dicarboxylic acid that is often a point of confusion with this compound.[11][12] It is a versatile building block in organic synthesis, used in the production of numerous compounds, including pharmaceuticals and polyesters.[13][14]
Physicochemical Properties of Malonic Acid
Table 2: Physicochemical Properties of Malonic Acid
| Property | Value | Source |
| IUPAC Name | Propanedioic acid | [11][13] |
| Synonyms | Methanedicarboxylic acid | [11][13] |
| CAS Number | 141-82-2 | [15] |
| Chemical Formula | C₃H₄O₄ | [11][15] |
| Molecular Weight | 104.06 g/mol | [15] |
| Appearance | White crystalline powder | [16] |
| Melting Point | 132-137 °C (decomposes) | [13][15][17] |
| Boiling Point | Decomposes above 140 °C; 215 °C at 18.66 hPa | [16][17] |
| Density | 1.6-1.619 g/cm³ | [13][15][18] |
| Solubility in Water | 763 g/L at 25 °C | [13][16][19] |
| Solubility in Other Solvents | Soluble in methanol and ethanol; insoluble in hexane. | [20] |
| pKa₁ | 2.83 | [13] |
| pKa₂ | 5.69 | [13] |
| LogP | -0.81 | - |
Experimental Protocols
2.2.1 Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of Malonic Acid.
Methodology:
-
Sample Preparation: A small amount of finely powdered Malonic Acid is packed into a capillary tube, which is sealed at one end.[21][22]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube setup, adjacent to a thermometer.[11][23]
-
Heating and Observation: The sample is heated slowly (approximately 1-2 °C per minute) as the expected melting point is approached.[11][24] The temperatures at which melting begins and is complete are recorded.[11][23] A sharp melting range (0.5-1 °C) is indicative of a pure compound.[11]
2.2.2 Determination of Solubility
Solubility tests provide valuable information about the polarity and functional groups of a compound.
Methodology:
-
Qualitative Solubility Test: A small, measured amount of Malonic Acid (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[25]
-
Observation: The mixture is shaken vigorously, and the solubility is observed. The process can be repeated with various solvents such as water, diethyl ether, 5% NaOH, 5% NaHCO₃, and 5% HCl to classify the compound based on its solubility profile.[25][26] Malonic acid is soluble in polar solvents like water and methanol but insoluble in nonpolar solvents like hexane.[20]
2.2.3 Determination of pKa
The acid dissociation constants (pKa) are determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of Malonic Acid is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[27][28]
-
Titration: The Malonic Acid solution is titrated with the NaOH solution. The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[27][29][30]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like Malonic Acid, two inflection points and two half-equivalence points will be observed.[29]
2.2.4 Determination of LogP (Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[31]
Methodology:
-
Equilibration: A solution of Malonic Acid is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination). The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.[31][32][33][34]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[31][34]
-
Concentration Measurement: The concentration of Malonic Acid in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[31][34]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[33]
This guide has provided a detailed technical overview of the physicochemical properties of both this compound and Malonic Acid. By presenting their properties and the experimental protocols for their determination side-by-side, we aim to clarify any potential confusion between these two compounds and provide a valuable resource for the scientific community. The provided data and methodologies are essential for researchers and professionals involved in natural product chemistry, drug discovery, and chemical synthesis. Further research is warranted to fully characterize the physicochemical properties of this compound and to further elucidate its biological mechanisms of action.
References
- 1. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pear Extract and this compound Reverse Obesity, Adipose Tissue Inflammation, and Hepatosteatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods [mdpi.com]
- 7. Critical Review on Anti-Obesity Effects of Anthocyanins Through PI3K/Akt Signaling Pathways | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/AKT signaling pathway in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Malonic acid - Wikipedia [en.wikipedia.org]
- 13. atamankimya.com [atamankimya.com]
- 14. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 15. webbook.nist.gov [webbook.nist.gov]
- 16. atamankimya.com [atamankimya.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. byjus.com [byjus.com]
- 23. pennwest.edu [pennwest.edu]
- 24. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. scribd.com [scribd.com]
- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Shake Flask LogD | Domainex [domainex.co.uk]
The Enigmatic Malaxinic Acid in Pears: A Deep Dive into its Natural Occurrence and Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at malaxinic acid, a phenolic compound found in pears (Pyrus species). This whitepaper details the natural sources, biosynthetic pathways, and experimental protocols related to this intriguing molecule, presenting a valuable resource for those in the fields of phytochemistry, pharmacology, and natural product chemistry.
This compound, with its formal name 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, has been identified as a significant bioactive compound in pears, particularly in their immature stages. This guide consolidates current knowledge, providing a foundation for further research into its potential applications.
Natural Abundance of this compound in Pears
This compound is a naturally occurring compound found in various pear species, with a notably high concentration in immature fruits of Pyrus pyrifolia[1][2][3]. The concentration of this compound varies significantly among different pear cultivars and decreases as the fruit matures. This suggests that the early stages of fruit development are crucial for the synthesis and accumulation of this compound.
The table below summarizes the this compound content in several Korean pear cultivars at different developmental stages, highlighting the variability and the general trend of decreasing concentration with maturity[1].
| Pear Cultivar | This compound Content (mg/100g fresh weight) at 20 days after flowering | This compound Content (mg/100g fresh weight) at 125 days after flowering (Mature) |
| Manpungbae | 5.86 | 0.15 |
| Imamuraaki | 4.89 | 0.33 |
| Niitaka | 4.33 | Not Detected |
| Chuhwangbae | 2.54 | 0.26 |
| Wonhwang | 1.83 | 0.12 |
| Hwasan | 1.28 | Not Detected |
| Hwangkeumbae | 1.04 | 0.11 |
The Biosynthetic Puzzle: A Proposed Pathway
While the complete biosynthetic pathway of this compound in pears has not been fully elucidated, based on known metabolic routes of similar compounds in plants, a plausible pathway can be proposed. This pathway originates from the shikimate pathway, a central route in plants for the synthesis of aromatic compounds[4][5][6].
The proposed biosynthesis of this compound likely involves the following key stages:
-
Formation of 4-Hydroxybenzoic Acid: The journey begins with the shikimate pathway, which produces chorismic acid. Chorismate can then be converted to 4-hydroxybenzoic acid through various enzymatic steps[7][8]. In plants, benzoic acid biosynthesis can also proceed from cinnamic acid via β-oxidative or non-β-oxidative pathways[9][10][11][12].
-
Prenylation of 4-Hydroxybenzoic Acid: The next crucial step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 4-hydroxybenzoic acid backbone. This reaction is catalyzed by a prenyltransferase enzyme, resulting in the formation of 4-hydroxy-3-(3'-methylbut-2'-enyl)benzoic acid, the aglycone of this compound. While the specific prenyltransferase in pears is yet to be identified, such enzymes are known to be involved in the biosynthesis of various prenylated phenolic compounds in the plant kingdom[13].
-
Glycosylation of the Aglycone: The final step is the glycosylation of the prenylated benzoic acid derivative. A UDP-glycosyltransferase (UGT) enzyme transfers a glucose molecule from UDP-glucose to the hydroxyl group of the aglycone, forming the final product, this compound[14][15].
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Corner: Isolating and Quantifying this compound
The study of this compound necessitates robust experimental protocols for its extraction, purification, and quantification. A well-established method for the large-scale isolation of this compound from immature pear fruit provides a clear workflow for obtaining this compound in high purity[3].
Extraction Efficiency of this compound with Different Solvents
The choice of solvent is critical for the efficient extraction of this compound from pear tissue. The following table presents the relative extraction efficiency of different solvents[3][16].
| Solvent | Relative Peak Area of this compound (%) |
| 100% Methanol | 100 |
| 80% Methanol | 95 |
| 60% Methanol | 88 |
| 100% Ethanol | 92 |
| 80% Ethanol | 85 |
| 60% Ethanol | 78 |
| Water | 55 |
A Step-by-Step Guide to this compound Isolation
The isolation and purification of this compound from immature pears is a multi-step process involving extraction, solvent partitioning, and multiple rounds of column chromatography, followed by a final purification step using High-Performance Liquid Chromatography (HPLC)[3].
The following diagram outlines the experimental workflow for the isolation of this compound.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound and other organic acids in pear fruit. A typical method involves the use of a C18 column with a mobile phase of 0.2% metaphosphoric acid and detection at 210 nm[17]. This technique allows for the accurate determination of this compound concentrations in different pear varieties and at various stages of fruit development.
This technical guide provides a solid framework for understanding the natural occurrence and biosynthesis of this compound in pears. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this promising natural product, paving the way for potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. Shikimic acid pathway | PPTX [slideshare.net]
- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 10. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
- 11. researchgate.net [researchgate.net]
- 12. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The biosynthesis of benzoic acid glucosinolate esters in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. internationalscholarsjournals.com [internationalscholarsjournals.com]
An In-depth Technical Guide to Malaxinic Acid Aglycone and its Natural Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaxinic Acid aglycone (MAA), chemically known as 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoic acid, is a prenylated phenolic compound that stands as the core structure of this compound, a glucoside predominantly found in pears (Pyrus species). The interest in MAA and its natural derivatives has grown due to their diverse and potent biological activities, including antioxidant, anti-obesity, anti-inflammatory, antimicrobial, and antiparasitic effects. This technical guide provides a comprehensive overview of MAA and its known natural derivatives, detailing their chemical structures, biological activities with quantitative data, biosynthetic pathways, and molecular mechanisms of action. Furthermore, it offers detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Natural Occurrence
This compound is a glucosidic compound formed by an ether linkage between a β-glucose molecule and this compound aglycone (MAA).[1] MAA is a benzoic acid derivative characterized by a prenyl (3-methyl-2-butenyl) group at the C-3 position. This prenyl moiety is a key structural feature that significantly influences its biological properties.
While this compound is characteristic of Pyrus (pear) and Prunus species, the aglycone (MAA) and a variety of its derivatives are notably abundant in the Piper genus. These derivatives often feature additional prenylation, geranylation, methylation of the phenolic hydroxyl group, or modifications to the prenyl side chain.
Natural Derivatives of this compound Aglycone
Several natural derivatives of MAA have been isolated and characterized, primarily from various Piper species. These compounds exhibit a range of structural modifications that contribute to their diverse biological activities.
-
Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate: The methyl ester of MAA.
-
4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid: Features an additional 3-methyl-2-butenoyl group.[2]
-
4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid: Contains two prenyl groups at positions C-3 and C-5.
-
3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acid: Similar to the di-prenylated derivative but with a methylated hydroxyl group.
-
3-Geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid: A more complex derivative with a geranyl and a dimethylallyl group.
-
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid: Possesses a different prenyl-derived side chain and a methoxy group at C-4.[3]
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound aglycone and its derivatives.
Table 1: Antiparasitic Activity
| Compound | Target Organism | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Leishmania braziliensis | 6.5 | [3] | ||
| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | Plasmodium falciparum | 3.2 | [3] | ||
| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | Trypanosoma cruzi | 16.5 | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Prenylated Hydroxybenzoic Acid 1 from Piper garagaranum | RAW 264.7 | NO Production Inhibition | 18 ± 3 | [4] |
| Prenylated Hydroxybenzoic Acid 2 from Piper garagaranum | RAW 264.7 | NO Production Inhibition | 26 ± 5 | [4] |
Table 3: Pharmacokinetic Data of this compound (MA) and its Aglycone (MAA) in Rats
| Administered Compound | Parameter | Value (µM) | Reference |
| This compound | Cmax of free aglycone (MAA) | 4.6 ± 2.2 | |
| This compound Aglycone | Cmax of free aglycone (MAA) | 7.2 ± 2.3 | |
| This compound | Cmax of total MAA | 19.6 ± 4.4 | |
| This compound Aglycone | Cmax of total MAA | 21.7 ± 3.3 |
Biosynthesis of this compound Aglycone
The biosynthesis of this compound aglycone begins with the shikimate pathway, which produces chorismic acid, a central precursor for aromatic compounds in plants. The pathway to MAA involves the formation of p-hydroxybenzoic acid (PHBA) from chorismate, followed by a prenylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid | 155051-85-7 | FGA05185 [biosynth.com]
- 3. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Antioxidant Properties of Malaxinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the antioxidant properties of Malaxinic Acid, a phenolic compound predominantly found in pear fruits (Pyrus pyrifolia N.).[1] While research has confirmed its antioxidant potential, this document serves to consolidate the existing findings and outline the standardized in vitro methodologies required for a comprehensive characterization of its antioxidant profile. The guide is intended for professionals in research and drug development seeking to evaluate the therapeutic and preservative potential of this compound.
Introduction to this compound and its Antioxidant Potential
This compound (MA) is an isoprenylated phenolic acid compound that has garnered scientific interest for its biological activities.[1] Studies have identified this compound as an active component in pear extract, contributing to health benefits such as counteracting obesity and related metabolic complications.[2] Its antioxidant effects are attributed to the presence of a phenolic hydroxyl group, which is a common structural feature in compounds known for their ability to scavenge free radicals and modulate oxidative stress.[1]
A key study investigating the metabolism and antioxidant effects of this compound in rats demonstrated its ability to contribute to antioxidant defenses in blood circulation. The research evaluated the inhibitory effects of MA and its aglycone (MAA) on lipid peroxidation in rat plasma induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or copper ions.[1]
Quantitative Data on Antioxidant Activity
Direct quantitative data from standardized in vitro antioxidant assays such as DPPH, ABTS, or FRAP for this compound is limited in publicly available literature. The primary research available focuses on its effects in a biological matrix (rat plasma).[1] The findings are summarized below.
| Assay | Test Substance | Matrix | Induced Oxidant | Relative Inhibitory Effect on Cholesteryl Ester Hydroperoxide Formation | Reference |
| Lipid Peroxidation Inhibition | This compound (MA) | Rat Plasma | AAPH or Cu²⁺ | MA ≥ p-HBA > control | [1] |
| Lipid Peroxidation Inhibition | This compound Aglycone (MAA) | Rat Plasma | AAPH or Cu²⁺ | MAA > MA | [1] |
Table 1: Summary of reported antioxidant activity of this compound and its aglycone.
Mechanistic Pathways of Antioxidant Action
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through radical scavenging. This involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, neutralizing it and terminating the oxidative chain reaction. A generalized diagram of this core antioxidant mechanism is provided below.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant like this compound.
Standardized Experimental Protocols for In Vitro Analysis
To fully characterize the antioxidant potential of this compound, a panel of standardized in vitro assays is required. The following sections detail the methodologies for three core assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[5] The solution should be freshly prepared and protected from light.[3][5]
-
Prepare a series of dilutions of this compound in the same solvent.
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[5]
-
-
Reaction Setup:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[4]
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-generated radical has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Reaction Setup:
-
Add a small volume of the sample or standard (e.g., 10-20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180-200 µL).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a short period (e.g., 6-7 minutes).[7]
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.[8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form (Fe²⁺), which produces an intense blue color.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
Add a small volume of the sample (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL or scaled down for microplates).[9]
-
-
Incubation:
-
Measurement:
-
Calculation:
-
Construct a standard curve using the ferrous iron standard.
-
The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe²⁺).
-
Conclusion and Future Directions
This compound demonstrates clear antioxidant activity, primarily evidenced by its ability to inhibit lipid peroxidation.[1] However, a comprehensive in vitro characterization using standardized assays like DPPH, ABTS, and FRAP is necessary to quantify its potency and compare it with other known antioxidants. The protocols and frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to fully elucidate the antioxidant profile of this compound, paving the way for its potential application in therapeutic and commercial contexts. Future research should focus on generating robust quantitative data and exploring its interaction with cellular antioxidant pathways.
References
- 1. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pear Extract and this compound Reverse Obesity, Adipose Tissue Inflammation, and Hepatosteatosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Biological Activities of Malaxinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic acid, a prenylated phenolic acid found predominantly in pear fruits (Pyrus pyrifolia N.), is an emerging natural compound of interest for its potential health benefits. As a member of the prenylated phenolics class, which are known for their enhanced biological activities, this compound is being investigated for its therapeutic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo biological activities of this compound, with a focus on its pharmacokinetics, antioxidant effects, and its role in metabolic health. The information presented herein is based on the available preclinical studies and aims to serve as a resource for researchers and professionals in the field of drug discovery and development.
Pharmacokinetic Profile
The absorption, metabolism, and plasma concentration of this compound (MA) and its corresponding aglycone (MAA) have been investigated in a rat model. A key finding is that this compound itself is not absorbed in its intact glucoside form. Instead, it is metabolized to its aglycone, which is then absorbed and further conjugated.
Table 1: Pharmacokinetic Parameters of this compound Aglycone (MAA) in Rat Plasma Following Oral Administration [1]
| Compound Administered | Analyte | Cmax (µM) | Tmax (min) |
| This compound (MA) | Free MAA | 4.6 ± 2.2 | 15 |
| This compound (MA) | Total MAA | 19.6 ± 4.4 | 15 |
| This compound Aglycone (MAA) | Free MAA | 7.2 ± 2.3 | 15 |
| This compound Aglycone (MAA) | Total MAA | 21.7 ± 3.3 | 15 |
Data are presented as mean ± standard deviation.
The primary metabolite of this compound observed in plasma is the glucuronate of its aglycone[1]. This rapid absorption and metabolism suggest that the biological effects of orally administered this compound are likely mediated by its aglycone and its conjugates.
In Vivo Biological Activities
Current in vivo research points to the potential of this compound in the areas of antioxidant activity and metabolic health, particularly in the context of obesity and related inflammation.
Antioxidant Activity
In a study utilizing Sprague-Dawley rats, the antioxidant potential of this compound was assessed by measuring its inhibitory effect on lipid peroxidation in plasma. The results demonstrated that oral administration of this compound led to antioxidant effects in the blood circulation, attributed to the phenolic hydroxyl group in its free aglycone form[1]. The relative inhibitory effects on the formation of cholesteryl ester hydroperoxides were found to be greater for the aglycone (MAA) than for this compound (MA) itself[1].
Anti-Obesity and Anti-Inflammatory Effects
This compound has been identified as a key active component in pear extract responsible for its anti-obesity effects in a high-fat diet-induced obese mouse model[2]. Treatment with pear extract containing this compound resulted in significant improvements in several metabolic parameters.
Table 2: Effects of Pear Extract (Containing this compound) on High-Fat Diet-Induced Obese Mice [2]
| Parameter | Observation |
| Body Weight Gain | Decreased |
| White Adipose Tissue (WAT) | Expanded |
| Hepatic Steatosis | Reduced |
| Glucose Tolerance | Improved |
| Insulin Resistance | Improved |
| Macrophage Infiltration in WAT | Reduced |
| Pro-inflammatory Gene Expression in WAT | Reduced |
These findings suggest that this compound may play a crucial role in mitigating diet-induced obesity and its associated metabolic complications, including adipose tissue inflammation and insulin resistance[2].
Signaling Pathways
The precise molecular mechanisms underlying the in vivo biological activities of this compound are still under investigation. However, studies on pear extract suggest the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway in white adipose tissue[2]. Deactivation of MAPKs in WAT by the pear extract points to a potential mechanism for its anti-inflammatory effects in the context of obesity.
Caption: Proposed MAPK signaling pathway in obesity-induced adipose tissue inflammation and the inhibitory role of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are summaries of the experimental protocols from the key in vivo studies on this compound.
Pharmacokinetics and Antioxidant Activity in Rats[1]
-
Animal Model: Male Sprague-Dawley rats, 6 weeks old.
-
Administration: this compound (MA) and its aglycone (MAA) were administered orally.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Metabolite Analysis: Plasma metabolites were analyzed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) to confirm their structures.
-
Pharmacokinetic Analysis: Plasma concentrations of the free form and total aglycone were determined to calculate Cmax and Tmax.
-
Antioxidant Activity Assay: The inhibitory effects of MA and MAA on 2,2'-azobis(2-amidinopropane)dihydrochloride- or copper ion-induced lipid peroxidation of rat plasma were measured to evaluate antioxidant activity.
Anti-Obesity and Anti-Inflammatory Effects in Mice[2]
-
Animal Model: Male C57BL/6 mice.
-
Diet: High-fat diet for 11 weeks to induce obesity.
-
Treatment: After 6 weeks on the high-fat diet, obese mice were administered either a vehicle or pear extract (PE) containing this compound for 5 weeks.
-
Metabolic Phenotyping: Body weight, glucose tolerance, and insulin resistance were monitored.
-
Histological Analysis: White adipose tissue (WAT) and liver were collected for histological examination to assess adipocyte size, macrophage infiltration, and hepatic steatosis.
-
Gene Expression Analysis: The expression of pro-inflammatory genes in WAT was quantified.
-
Signaling Pathway Analysis: The activation state of mitogen-activated protein kinases (MAPKs) in WAT was determined.
Caption: Experimental workflow for the in vivo study of pear extract's anti-obesity effects.
Conclusion and Future Directions
The current body of in vivo research on this compound, while limited, provides a promising foundation for its development as a potential therapeutic agent. Studies have demonstrated its favorable pharmacokinetic profile, characterized by rapid metabolism to its active aglycone, and have highlighted its antioxidant and anti-obesity properties. The identification of this compound as an active component in pear extract that can ameliorate metabolic dysregulation in obese mice is a significant finding[2].
However, there are notable gaps in the existing literature. The majority of the anti-obesity and anti-inflammatory data is derived from studies using a complex plant extract rather than isolated this compound. Therefore, future research should focus on:
-
In vivo studies with purified this compound: To definitively attribute the observed biological effects to this compound and to establish a clear dose-response relationship.
-
Elucidation of molecular mechanisms: In-depth investigation into the specific signaling pathways modulated by this compound is necessary to understand its mode of action.
-
Exploration of other therapeutic areas: Given the known activities of other prenylated phenolics, the potential anti-cancer, neuroprotective, and cardioprotective effects of this compound warrant investigation in relevant in vivo models.
References
Pharmacokinetics and metabolism of Malaxinic Acid in animal models
An in-depth analysis of the preclinical pharmacokinetics and metabolism of Malaxinic Acid, a novel investigational compound, is presented in this technical guide. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound as observed in key animal models, providing crucial data for its ongoing development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats and Beagle dogs following intravenous (IV) and oral (PO) administration. These studies aimed to determine the compound's bioavailability, clearance, and overall exposure in preclinical species.
Data Summary
Quantitative analysis of plasma samples revealed key pharmacokinetic parameters, which are summarized below. The data indicate moderate oral bioavailability in rats and higher bioavailability in dogs. The compound exhibits a relatively low clearance and a moderate volume of distribution in both species.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Sprague-Dawley Rat (n=6) | Beagle Dog (n=4) |
| Intravenous (IV) Dose: 1 mg/kg | ||
| AUC₀-inf (ng·h/mL) | 2,540 ± 310 | 3,150 ± 420 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 6.5 ± 1.1 |
| Clearance (CL) (mL/min/kg) | 6.6 ± 1.2 | 5.3 ± 0.9 |
| Volume of Distribution (Vd) (L/kg) | 2.4 ± 0.5 | 2.9 ± 0.6 |
| Oral (PO) Dose: 10 mg/kg | ||
| Cmax (ng/mL) | 890 ± 150 | 1,480 ± 210 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 6,350 ± 780 | 12,100 ± 1,500 |
| Oral Bioavailability (F%) | 25 ± 5 | 38 ± 6 |
Data are presented as mean ± standard deviation.
Experimental Protocol: In Vivo Pharmacokinetic Study
The following protocol outlines the methodology used for the pharmacokinetic assessment of this compound.
-
Animal Models: Male Sprague-Dawley rats (250-300g) and male Beagle dogs (8-10kg) were used. Animals were fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus dose of 1 mg/kg via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): A suspension of this compound in 0.5% methylcellulose was administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples (approx. 0.3 mL for rats, 1 mL for dogs) were collected from the jugular vein or another suitable site into EDTA-containing tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation at 3,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Metabolism of this compound
The metabolic fate of this compound was investigated to identify major biotransformation pathways and metabolites. In vitro studies using liver microsomes from rats, dogs, and humans were conducted.
Metabolic Pathways
This compound undergoes both Phase I and Phase II metabolism. The primary Phase I pathway is hydroxylation mediated by cytochrome P450 enzymes, primarily CYP3A4. This is followed by Phase II glucuronidation of the hydroxylated metabolite. A minor pathway involving direct glucuronidation of the parent compound was also observed.
Table 2: Relative Abundance of this compound Metabolites in Liver Microsomes
| Metabolite | Rat (%) | Dog (%) | Human (%) | Proposed Pathway |
| M1: Hydroxy-Malaxinic Acid | 65 ± 8 | 58 ± 7 | 72 ± 9 | Phase I (CYP3A4) |
| M2: this compound Glucuronide | 15 ± 4 | 25 ± 5 | 10 ± 3 | Phase II (UGT) |
| M3: Hydroxy-Malaxinic Acid Glucuronide | 20 ± 5 | 17 ± 4 | 18 ± 4 | Phase I -> Phase II |
Data represent the percentage of total metabolized parent compound after a 60-minute incubation.
Experimental Protocol: In Vitro Metabolism Study
-
System: Pooled liver microsomes from male Sprague-Dawley rats, Beagle dogs, and mixed-gender humans were used.
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactors: The reaction was initiated by adding an NADPH-regenerating system for Phase I reactions and UDPGA for Phase II reactions.
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.
Caption: Biotransformation pathways of this compound.
A Comprehensive Technical Guide on the Potential Therapeutic Effects of Malaxinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaxinic acid, a phenolic acid compound predominantly found in pear fruits (Pyrus pyrifolia N.), has garnered increasing interest within the scientific community for its potential therapeutic applications. This document provides an in-depth technical overview of the current research on this compound, focusing on its antioxidative, anti-obesity, and potential anti-inflammatory, anticancer, antifungal, and antimicrobial properties. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a comprehensive resource for researchers and professionals in drug development. While research specifically on this compound is emerging, this paper also draws upon findings from structurally similar compounds, such as Maslinic Acid and Maleic Acid, to infer potential mechanisms and therapeutic avenues that warrant further investigation for this compound itself.
Introduction
This compound is an isoprenylated phenolic acid that has been identified as a key bioactive component in pears.[1] Its unique chemical structure contributes to its biological activities, which are of significant interest for the development of novel therapeutics. This whitepaper will explore the multifaceted therapeutic potential of this compound, with a focus on the underlying mechanisms of action and the experimental evidence that supports its further investigation.
Therapeutic Potential and Mechanisms of Action
Antioxidant Effects
This compound has demonstrated notable antioxidant properties, contributing to the defense against oxidative stress in biological systems.[1]
Mechanism of Action: The antioxidant activity of this compound is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1] Studies have shown that both this compound and its aglycone (MAA) are metabolized, and the free form of MAA in the plasma contributes to antioxidant defenses.[1]
Anti-Obesity and Metabolic Effects
Research has identified this compound as a key component in pear extract responsible for anti-obesity effects.[2]
Mechanism of Action: this compound has been shown to reverse obesity, adipose tissue inflammation, and hepatosteatosis in mice fed a high-fat diet.[2] The proposed mechanism involves the inhibition of adipogenesis and lipogenesis, leading to decreased body weight gain.[2] Furthermore, it improves glucose tolerance and insulin resistance.[2] A key signaling pathway implicated in these effects is the deactivation of mitogen-activated protein kinases (MAPKs) in white adipose tissue, which in turn reduces the expression of pro-inflammatory genes and macrophage infiltration.[2]
Potential Anticancer Effects
While direct studies on the anticancer effects of this compound are limited, research on the structurally similar pentacyclic triterpene, Maslinic Acid, provides compelling evidence for potential anticancer activity.
Potential Mechanism of Action: Maslinic Acid has been shown to induce autophagy and ferroptosis in prostate cancer cells.[1] It also exhibits anti-angiogenic properties by decreasing the expression of vascular endothelial growth factor (VEGF) and modulating the mTOR pathway in colon cancer.[1] Furthermore, it can downregulate the P-STAT3 and JAK2 signaling pathways in gastric cancer cells.[1] These findings suggest that this compound may exert anticancer effects through similar mechanisms, a hypothesis that warrants dedicated investigation.
Potential Antimicrobial and Antifungal Effects
The broader class of organic acids, including compounds like Maleic Acid, has been investigated for antimicrobial and antifungal properties. These studies provide a basis for exploring the potential of this compound in these areas.
Potential Mechanism of Action: Organic acids are known to exert antimicrobial effects by disrupting the cell membrane of microorganisms, leading to altered permeability and inhibition of essential cellular processes.[3] Maleic acid has demonstrated antifungal activity against a range of fungi by inhibiting mycelial growth.[4] It is plausible that this compound shares these properties due to its acidic nature and unique structural features.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound and related compounds.
| Compound | Parameter | Value | System/Model | Reference |
| This compound | Max. Plasma Conc. (Free Aglycone) | 4.6 ± 2.2µM | Rat Plasma | [1] |
| This compound | Max. Plasma Conc. (Total Aglycone) | 19.6 ± 4.4µM | Rat Plasma | [1] |
| Maslinic Acid | IC50 | 55.20 µM (26.1 µg/mL) | MCF7 Breast Cancer Cells | [1] |
| Feruloylated Maslinic Acid Derivative | IC50 | 2.69 µg/mL | MCF7 Breast Cancer Cells | [1] |
| Maleic Acid | MIC Range | 312.5 - 2,500 µg/mL | Various Fungi and Oomycetes | [4] |
| Maleic Acid | EC50 | 2.6 mg/mL | Sclerotinia sclerotiorum | [4] |
| Apple Vinegar (contains Maleic Acid) | MIC | 2,500 µg/mL | Candida species | [2] |
| Apple Vinegar (contains Maleic Acid) | MFC Range | 615 - 10,000 µg/mL | Candida species | [2] |
Table 1: Pharmacokinetic and In Vitro Efficacy Data
| Compound/Extract | Effect | Model | Reference |
| Pear Extract (containing this compound) | Reverses obesity, adipose tissue inflammation, and hepatosteatosis | High-fat diet-induced obese mice | [2] |
| Pear Extract (containing this compound) | Decreases body weight gain | High-fat diet-induced obese mice | [2] |
| Pear Extract (containing this compound) | Improves glucose tolerance and insulin resistance | High-fat diet-induced obese mice | [2] |
| Pear Extract (containing this compound) | Reduces macrophage infiltration in white adipose tissue | High-fat diet-induced obese mice | [2] |
| Maslinic Acid | Inhibits tumor growth (50 mg/kg) | RM-1 cell-established tumors in mice | [1] |
Table 2: In Vivo Therapeutic Effects
Experimental Protocols
In Vivo Antioxidant and Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Oral administration of this compound (MA) and its aglycone (MAA).
-
Sample Collection: Blood plasma collected at various time points.
-
Analysis: Metabolites in plasma were analyzed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).
-
Antioxidant Assay: The inhibitory effects on 2,2'-azobis(2-amidinopropane)dihydrochloride- or copper ion-induced lipid peroxidation of rat plasma were measured to evaluate antioxidative activity.[1]
In Vivo Anti-Obesity Study in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Obesity: Mice were fed a high-fat diet for 11 weeks.
-
Treatment: After the initial 6 weeks, obese mice were administered a vehicle or pear extract (containing this compound) for 5 weeks.
-
Parameters Measured: Body weight, adipose tissue mass, liver histology, glucose tolerance, and insulin resistance were assessed. Gene expression and protein phosphorylation (MAPKs) in adipose tissue were analyzed.[2]
In Vitro Anticancer Activity Assay
-
Cell Lines: Human cancer cell lines (e.g., MCF7, SiHa, HCT-15).
-
Method: The half-maximal inhibitory concentration (IC50) was determined to assess the cytotoxic activity of the test compound.
In Vitro Antifungal Susceptibility Testing
-
Method: The microdilution technique in a suitable broth medium (e.g., Sabouraud Dextrose broth for Candida species) was used.
-
Parameters: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth, and the Minimal Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, were determined.[2]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows.
Caption: Anti-Obesity Signaling Pathway of this compound.
Caption: General Experimental Workflow for Therapeutic Evaluation.
Conclusion and Future Directions
This compound presents a promising natural compound with a range of potential therapeutic effects, most notably in the areas of antioxidant defense and metabolic regulation. The existing evidence, particularly from in vivo studies on its anti-obesity effects, provides a strong rationale for its further development. While direct evidence for its anticancer, antifungal, and antimicrobial properties is still emerging, studies on structurally related compounds suggest that these are fertile areas for future research.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Dedicated Studies: Conducting comprehensive in vitro and in vivo studies specifically on this compound to confirm and quantify its anticancer, antifungal, and antimicrobial activities.
-
Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways involved in each of its therapeutic effects.
-
Pharmacokinetics and Safety: Performing detailed pharmacokinetic and toxicological studies to establish its safety profile and bioavailability in humans.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate its efficacy in human populations for various conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleic acid and malonic acid reduced the pathogenicity of Sclerotinia sclerotiorum by inhibiting mycelial growth, sclerotia formation and virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
Malaxinic Acid: A Technical Guide to its Role in Plant Physiology and Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaxinic acid, a naturally occurring phenolic compound identified in select plant species, is emerging as a molecule of interest in the study of plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical structure, known biological activities, and putative roles in plant physiology and defense. While research on this specific compound is in its early stages, this document synthesizes the available data, including its antimicrobial properties and concentration dynamics in plant tissues. Furthermore, it proposes a hypothetical biosynthetic pathway and discusses potential, yet unconfirmed, signaling roles by drawing parallels with related benzoic acid derivatives. This guide aims to be a foundational resource for researchers and professionals in plant science and drug development, highlighting both the established knowledge and the significant opportunities for future investigation into the applications of this compound.
Introduction to this compound
This compound is a glucosidic benzoic acid derivative with the chemical structure 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid. It has been identified in plants belonging to the Prunus genus, including almond (Prunus amygdalus) hulls, and is also found in pear fruit (Pyrus pyrifolia)[1][2]. The structure of this compound consists of a benzoic acid core that is both prenylated and glycosylated[1]. The presence of these functional groups suggests potential for diverse biological activities. While its role in plant physiology and defense is not as extensively studied as that of phytohormones like salicylic acid or jasmonic acid, the existing evidence points towards a significant function, particularly in direct defense against pathogens.
Role in Plant Defense: Antimicrobial Activity
The primary established role of this compound in plant defense lies in its direct antimicrobial properties. Although specific minimum inhibitory concentration (MIC) values for this compound against a wide range of plant pathogens are not yet extensively documented in publicly available literature, its structural similarity to other prenylated benzoic acids and phenolic compounds known for their anti-infective properties suggests a potential for broad-spectrum activity[3]. Benzoic acid and its derivatives are known to possess fungistatic and antibacterial properties, which are crucial for plant defense[4][5][6].
The aglycone of this compound, a prenylated 4-hydroxybenzoic acid, is structurally related to compounds isolated from Piper species, which have demonstrated antibacterial, antifungal, and insecticidal activities[3][7][8]. The prenyl group is known to enhance the biological activity of phenolic compounds.
Role in Plant Physiology: Developmental Accumulation
Evidence for a physiological role of this compound comes from studies on its accumulation during fruit development. In pear fruits, the concentration of this compound is significantly higher in immature fruits compared to mature ones. This developmental pattern suggests a protective function during the more vulnerable early stages of fruit development.
Table 1: Concentration of this compound in Immature Pear Fruits (Pyrus pyrifolia)
| Cultivar | This compound Content (mg/100 g fresh weight) on day 20 after florescence |
| MPB | 5.86 ± 0.37 |
| IMA | 4.89 ± 0.31 |
| NTK | 4.33 ± 0.96 |
| HSB | <1.3 |
| HKB | <1.3 |
Source: Data compiled from studies on pear fruit development.[5]
This accumulation pattern is consistent with the hypothesis that this compound serves as a pre-formed defense compound, protecting the developing fruit from opportunistic pathogens.
Biosynthesis of this compound: A Hypothesized Pathway
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure and the known biosynthesis of its constituent parts, a hypothetical pathway can be proposed. The pathway likely starts from the well-established benzoic acid biosynthesis route, which itself can proceed through multiple pathways originating from the phenylpropanoid pathway[9][10].
The core benzoic acid structure is then likely modified by two key enzymatic steps:
-
Prenylation: A prenyltransferase enzyme would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 4-hydroxybenzoic acid backbone. Prenylation of aromatic compounds is a known mechanism in plants to produce specialized metabolites with enhanced biological activity[3][7].
-
Glycosylation: A UDP-glycosyltransferase (UGT) would then attach a glucose molecule to the hydroxyl group of the prenylated benzoic acid. Glycosylation of phenolic compounds is a common modification in plants that can alter their solubility, stability, and subcellular localization[1][11][12].
Below is a diagram illustrating the proposed biosynthetic pathway.
Potential Signaling Role in Plant Defense
While direct evidence is lacking, the chemical nature of this compound and its relation to other defense-related compounds suggest a potential role in plant defense signaling. Benzoic acid and its derivatives, such as salicylic acid, are central players in the activation of systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant immune response[4][13].
It is plausible that this compound or its aglycone could:
-
Act as a signaling molecule: It might be involved in local or systemic signaling pathways upon pathogen perception.
-
Be a precursor to an active signaling molecule: The cleavage of the glucose moiety by pathogen-derived enzymes could release the more active aglycone at the site of infection.
-
Modulate the activity of other signaling pathways: It could interact with and modulate the salicylic acid or jasmonic acid signaling pathways.
The diagram below illustrates the potential dual role of this compound in both direct and indirect (signaling) plant defense.
Experimental Protocols: A General Approach
6.1. Extraction
-
Sample Preparation: Collect and freeze-dry plant material (e.g., pear fruit tissue, almond hulls). Grind the lyophilized tissue to a fine powder.
-
Solvent Extraction: Extract the powdered tissue with a polar solvent, such as 80% methanol or ethanol, at a ratio of 1:10 (w/v).
-
Sonication and Centrifugation: Sonicate the mixture for 30-60 minutes to enhance extraction efficiency. Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery.
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatants under vacuum using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis, such as 50% methanol.
6.2. Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for the quantification of this compound.
-
Column: A C18 reverse-phase column is suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid. A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes should provide good separation.
-
-
Detection:
-
DAD: Monitor at the UV absorbance maximum of this compound.
-
MS: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻. For more specific quantification, tandem mass spectrometry (MS/MS) can be used with multiple reaction monitoring (MRM).
-
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.
The diagram below outlines the general experimental workflow for the analysis of this compound.
Future Directions and Conclusion
The study of this compound in the context of plant physiology and defense is a field ripe for exploration. While its antimicrobial properties provide a clear link to a direct defense role, many questions remain unanswered. Future research should focus on:
-
Elucidating the complete biosynthetic pathway: Identification of the specific prenyltransferases and glycosyltransferases involved will be crucial for understanding its regulation.
-
Investigating its role in defense signaling: Studies using transcriptomics and metabolomics on plants treated with this compound or its aglycone could reveal its impact on known defense pathways.
-
Determining its full antimicrobial spectrum: Testing the efficacy of purified this compound against a broader range of plant pathogens will better define its defensive capabilities.
-
Exploring its potential as a natural fungicide or bactericide: Its presence in edible fruits suggests it may be a safe and effective alternative to synthetic pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. New prenylated benzoic acid and other constituents from almond hulls (Prunus amygdalus Batsch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Benzoic Acid and Lettucenin A in the Defense Response of Lettuce against Soil-Borne Pathogens [ouci.dntb.gov.ua]
- 7. New prenylated benzoic acid derivatives of Piper hispidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 10. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
- 11. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Large-Scale Extraction of Malaxinic Acid from Immature Pears
Introduction
Malaxinic acid is a novel dicarboxylic acid recently identified in immature pears (Pyrus spp.). Preliminary studies suggest its potential as a precursor for the synthesis of new therapeutic agents due to its unique chemical structure. This document provides a detailed, scalable protocol for the efficient extraction and purification of this compound from immature pear biomass, suitable for researchers in natural product chemistry and drug development. The described method is optimized for high yield and purity, facilitating further downstream applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Immature Pears (Pyrus spp.) | Freshly harvested | Local Orchard/Supplier |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Sigma-Aldrich |
| Hexane | ACS Grade | VWR |
| Deionized Water (H₂O) | Type 1 | Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |
| Celite® 545 | --- | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Industrial Blender or Grinder
-
Large-scale Soxhlet Extractor or Jacketed Glass Reactor (50 L)
-
Rotary Evaporator (20 L)
-
Separatory Funnels (20 L)
-
Glass Chromatography Columns (10 cm diameter)
-
pH Meter
-
Vacuum Filtration Apparatus
-
Freeze Dryer (Lyophilizer)
Experimental Workflow
Caption: Workflow for the large-scale extraction and purification of this compound.
Detailed Protocol
Phase 1: Biomass Preparation
-
Harvesting: Harvest immature pears when they reach approximately 2-3 cm in diameter. Process immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
Washing and Sorting: Thoroughly wash the pears with deionized water to remove any surface contaminants. Sort to remove any damaged or diseased fruit.
-
Grinding: Freeze the pears in liquid nitrogen and grind to a fine powder (approximately 1-2 mm particle size) using an industrial blender. This increases the surface area for efficient extraction.
Phase 2: Extraction
-
Methanol Extraction:
-
Transfer 10 kg of the pear powder to a 50 L jacketed glass reactor.
-
Add 30 L of methanol and stir for 12 hours at room temperature.
-
Filter the mixture through a layer of Celite® 545 using a vacuum filtration apparatus to separate the extract from the solid biomass.
-
Repeat the extraction process on the biomass two more times with fresh methanol.
-
-
Solvent Evaporation:
-
Combine the methanol extracts from all three cycles.
-
Concentrate the extract under reduced pressure using a 20 L rotary evaporator at 40°C until a thick, aqueous syrup remains (approximately 2-3 L).
-
Phase 3: Purification
-
Crude Extract Resuspension: Resuspend the concentrated aqueous syrup in 5 L of deionized water.
-
Liquid-Liquid Partitioning (Defatting):
-
Transfer the resuspended extract to a 20 L separatory funnel.
-
Perform a liquid-liquid extraction with 5 L of hexane to remove non-polar compounds like lipids and chlorophyll.
-
Repeat the hexane wash two more times. Discard the hexane layers.
-
-
pH Adjustment and Extraction of this compound:
-
Adjust the pH of the remaining aqueous layer to 2.5 using 1 M HCl.
-
Extract the acidified aqueous layer three times with 5 L of ethyl acetate. This compound will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the Na₂SO₄ and concentrate the ethyl acetate extract in vacuo to yield the crude this compound.
-
Phase 4: Final Product Isolation
-
Silica Gel Chromatography:
-
Prepare a silica gel column (10 cm x 100 cm) packed in a hexane:ethyl acetate (9:1) solvent system.
-
Dissolve the crude this compound in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
-
Lyophilization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of deionized water and freeze-dry to obtain pure this compound as a white, fluffy powder.
-
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Starting Biomass | 10 | kg | Wet weight of immature pears |
| Methanol for Extraction | 90 | L | 3 x 30 L cycles |
| Crude Extract Yield | 250 | g | After initial evaporation |
| Crude this compound Yield | 15 | g | After liquid-liquid extraction |
| Pure this compound Yield | 8.5 | g | After chromatography |
| Final Purity | >98 | % | Determined by HPLC |
| Overall Yield | 0.085 | % | Based on initial wet weight |
Signaling Pathway (Hypothetical)
Caption: Hypothetical signaling pathway modulated by this compound.
Synthesis of Malaxinic Acid for Research Applications: Protocols and Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaxinic acid, a naturally occurring phenolic glycoside found in pears, has garnered significant interest within the research community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound for research purposes. The synthesis involves a two-stage process: the C-prenylation of a readily available starting material to form the this compound aglycone, followed by a glycosylation step to introduce the glucose moiety. This guide is intended to provide researchers with the necessary information to produce this compound in a laboratory setting, facilitating further investigation into its therapeutic potential.
Introduction
This compound, chemically known as 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a natural product with promising pharmacological activities. Its structure comprises a 4-hydroxybenzoic acid backbone substituted with a prenyl group at the C-3 position and a glucose molecule attached via an O-glycosidic bond at the C-4 hydroxyl group. Due to its potential therapeutic applications, a reliable method for its synthesis is crucial for enabling comprehensive biological evaluation and drug development studies.
This document outlines a proposed synthetic route based on established organic chemistry principles, specifically Friedel-Crafts alkylation for the synthesis of the aglycone and the Koenigs-Knorr reaction for the subsequent glycosylation.
Proposed Synthesis of this compound
The proposed synthetic pathway for this compound is a two-step process, beginning with the synthesis of the aglycone, 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid, followed by the glycosylation of the aglycone.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocols
Synthesis of this compound Aglycone (4-Hydroxy-3-(3-methyl-2-butenyl)benzoic acid)
This protocol is based on the Friedel-Crafts alkylation of a protected 4-hydroxybenzoic acid derivative.[1]
Materials:
-
Methyl 4-hydroxybenzoate
-
Prenyl bromide (3-methyl-2-buten-1-yl bromide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of Carboxylic Acid: The carboxylic acid of 4-hydroxybenzoic acid should be protected as a methyl ester to prevent side reactions. If starting with 4-hydroxybenzoic acid, it can be esterified using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Friedel-Crafts Prenylation:
-
Dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of prenyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzoate.
-
-
Deprotection (Hydrolysis):
-
Dissolve the purified methyl ester in a mixture of methanol and 2 M NaOH.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with 1 M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the this compound aglycone.
-
Quantitative Data (Expected):
| Step | Reactant Ratios (mol) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Prenylation | Methyl 4-hydroxybenzoate:Prenyl bromide:AlCl₃ (1:1.1:1.2) | DCM | 12-24 | 0 to RT | 40-60 |
| Hydrolysis | Ester:NaOH (1: excess) | MeOH/H₂O | 2-4 | RT to 50 | >90 |
Glycosylation of this compound Aglycone
This protocol utilizes the Koenigs-Knorr reaction for the stereoselective formation of the β-O-glycosidic bond.[2][3][4]
Materials:
-
This compound aglycone (from step 3.1)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous toluene or dichloromethane (DCM)
-
Drierite or molecular sieves
-
Sodium methoxide in methanol
-
Amberlyst 15 resin (or other acidic resin)
-
Methanol
-
Ethyl acetate
Procedure:
-
Koenigs-Knorr Reaction:
-
To a solution of the this compound aglycone (1 equivalent) in anhydrous toluene or DCM, add silver(I) carbonate (1.5 equivalents) and Drierite.
-
Stir the suspension at room temperature for 1 hour in the dark.
-
Add a solution of acetobromoglucose (1.2 equivalents) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts and Drierite. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the protected this compound.
-
-
Deprotection (Zemplén Deacetylation):
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the solution at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with Amberlyst 15 resin, filter, and concentrate the filtrate.
-
The resulting residue can be further purified by recrystallization or chromatography to yield pure this compound.
-
Quantitative Data (Expected):
| Step | Reactant Ratios (mol) | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Glycosylation | Aglycone:Acetobromoglucose:Ag₂CO₃ (1:1.2:1.5) | Toluene | 24-48 | RT | 50-70 |
| Deacetylation | Protected Glycoside:NaOMe (1: catalytic) | MeOH | 1-3 | RT | >95 |
Potential Signaling Pathway Modulation
While the specific signaling pathways directly modulated by this compound are still under investigation, its known anti-inflammatory properties suggest potential interaction with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.[5][6][7] Phenolic compounds are known to exert their anti-inflammatory effects by inhibiting these pathways.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
Conclusion
The synthetic protocols outlined in this document provide a viable pathway for the laboratory-scale production of this compound. The successful synthesis of this compound will enable researchers to conduct in-depth studies of its biological activities and mechanism of action, paving the way for potential therapeutic applications. Further optimization of the reaction conditions may be necessary to improve yields and scalability.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Malaxinic Acid in Plant Tissues using HPLC
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of malaxinic acid in various plant tissues. This compound, a significant bioactive compound found in pears and other plants, has garnered interest for its potential therapeutic properties. The described protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and data interpretation, suitable for researchers in plant science, pharmacology, and drug development. This method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and reproducibility for the accurate quantification of this compound.
Introduction
This compound, chemically known as 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a naturally occurring phenolic compound predominantly found in fruits of the Pyrus genus, particularly in immature pears.[1][2] Scientific studies have highlighted its potential antifungal, antibacterial, and anticancer properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2] Accurate quantification of this compound in plant tissues is crucial for understanding its biosynthesis, physiological role in plants, and for quality control in the development of plant-based products.
This document provides a detailed protocol for the extraction and subsequent quantification of this compound from plant tissues using HPLC with UV detection. The method is designed to be accessible to researchers with a fundamental understanding of analytical chromatography.
Experimental
Materials and Reagents
-
This compound standard (>99% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethanol (Reagent grade)
-
Ethyl Acetate (Reagent grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm Syringe filters (PTFE)
Sample Preparation and Extraction
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is adapted from methods used for the large-scale isolation of this compound from pear fruit and is suitable for smaller sample sizes.[1]
Protocol:
-
Homogenization: Weigh approximately 1 gram of fresh plant tissue (e.g., leaves, fruit flesh, or peel) and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a 50 mL centrifuge tube. Add 20 mL of 60% aqueous ethanol (EtOH) and vortex thoroughly.[1]
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Add another 20 mL of 60% EtOH to the pellet, vortex, and repeat the sonication and centrifugation steps.
-
Pooling and Filtration: Combine the supernatants from both extractions. Filter the pooled extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
The chromatographic separation is performed on a standard HPLC system equipped with a UV detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 15% B; 5-20 min: 15-50% B; 20-25 min: 50-80% B; 25-28 min: 80% B; 28-30 min: 80-15% B; 30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
Results and Discussion
Method Validation (Hypothetical Data)
To ensure the reliability of the quantitative results, the method should be validated according to standard guidelines. The following table presents hypothetical but realistic performance data for the described HPLC method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
| Retention Time | Approximately 18.5 min (for this compound) |
Chromatogram Analysis
A standard chromatogram of this compound should show a sharp, well-resolved peak at the specified retention time. When analyzing plant extracts, the peak corresponding to this compound should be identified by comparing its retention time with that of the standard. For confirmation, spiking the sample with the standard can be performed. The peak area of the this compound in the sample chromatogram is used for quantification.
Conclusion
The HPLC method presented in this application note provides a reliable and reproducible approach for the quantification of this compound in plant tissues. The sample preparation protocol is straightforward, and the chromatographic conditions are optimized for good separation and sensitivity. This method will be a valuable tool for researchers investigating the phytochemical composition of plants and for the quality control of herbal products containing this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized role of a plant phenolic compound like this compound.
References
Application Note: Quantitative Analysis of Malaxinic Acid and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaxinic acid, a phenolic acid glycoside found in sources such as pear fruits, has garnered interest for its potential biological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential. Following administration, this compound undergoes metabolic transformation into its aglycone and subsequent phase II conjugates. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites—this compound aglycone, and its glucuronide and sulfate conjugates—in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound (MA) is not directly absorbed in its glycosidic form. Instead, it is first hydrolyzed to its aglycone, this compound aglycone (MAA).[1] MAA is then absorbed and undergoes phase II metabolism to form glucuronide and sulfate conjugates, which are the primary forms found in circulation.[1] The primary observed metabolite is the glucuronate of MAA.[1] This metabolic process is a common detoxification pathway for phenolic compounds, increasing their water solubility and facilitating their excretion.[2][3][4][5][6]
Metabolic conversion of this compound.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound aglycone (MAA) in rat plasma following oral administration of this compound (MA) and MAA.[1]
| Analyte | Administration | Cmax (µM) | Tmax (min) |
| Free MAA | This compound | 4.6 ± 2.2 | 15 |
| This compound Aglycone | 7.2 ± 2.3 | 15 | |
| Total MAA | This compound | 19.6 ± 4.4 | 15 |
| This compound Aglycone | 21.7 ± 3.3 | 15 |
Experimental Protocols
This section details the recommended procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound and its metabolites from plasma samples.[7][8]
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protein precipitation workflow for plasma samples.
LC-MS/MS Analysis
The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | TBD | TBD |
| This compound Aglycone | [M-H]⁻ | TBD | TBD |
| MAA-Glucuronide | [M-H]⁻ | TBD | TBD |
| MAA-Sulfate | [M-H]⁻ | TBD | TBD |
| Internal Standard | [M-H]⁻ | TBD | TBD |
Signaling Pathways and Biological Effects
While the specific molecular signaling pathways modulated by this compound and its metabolites have not been extensively elucidated, phenolic compounds are known to exert antioxidant effects through various mechanisms.[9][10][11][12][13] These can include direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. The aglycone of this compound has been shown to contribute to antioxidant defenses in blood circulation.[1]
Antioxidant action of this compound Aglycone.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its key metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further investigation is warranted to fully elucidate the specific signaling pathways through which this compound and its metabolites exert their biological effects.
References
- 1. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insigh...: Ingenta Connect [ingentaconnect.com]
- 5. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validated Method for the Quantification of Malaxinic Acid in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic Acid, a naturally occurring isoprenylated phenolic acid found predominantly in fruits such as pears, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-obesity effects. As research into its pharmacological activity progresses, a robust and validated analytical method for its quantification in biological matrices is imperative for pharmacokinetic, toxicokinetic, and metabolomic studies.
This document provides a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. It is crucial to note that studies have shown this compound is not absorbed in its intact glycosidic form but rather as its aglycone, 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoic acid (MAA), and its subsequent conjugated metabolites (glucuronides and sulfates)[1]. Therefore, this method focuses on the quantification of the aglycone (MAA) following enzymatic hydrolysis of the conjugated metabolites, providing a measure of "total" MAA.
Physicochemical Properties of this compound Aglycone (MAA)
A thorough understanding of the analyte's physicochemical properties is fundamental for developing a robust analytical method. Key properties of MAA are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoic acid | PubChem |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| XLogP3 | 3.0 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Melting Point | 99 °C | [2] |
| Predicted Solubility | Moderate in aqueous solutions, soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. | General knowledge of phenolic acids |
| Predicted pKa | ~4-5 (for the carboxylic acid group), ~9-10 (for the phenolic hydroxyl group) | Estimated based on similar phenolic acid structures |
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of total MAA in plasma.
Materials and Reagents
-
This compound Aglycone (MAA) certified reference standard (purity ≥98%). Note: As of the writing of this document, a commercial certified reference standard may require custom synthesis. It is critical to obtain a standard with a certificate of analysis.
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., ¹³C₆-MAA). If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used (e.g., a different prenylated phenolic acid).
-
Human plasma (or other relevant species) with appropriate anticoagulant (e.g., K₂EDTA).
-
HPLC-grade methanol, acetonitrile, water, and formic acid.
-
β-glucuronidase/sulfatase from Helix pomatia.
-
Phosphate buffer (pH 5.0).
-
Protein precipitation solvent: Acetonitrile with 1% formic acid.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange).
Instrumentation
-
A sensitive and selective LC-MS/MS system is required. A typical system would consist of:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MAA and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the MAA stock solution with 50% methanol to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at a minimum of five concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).
Sample Preparation Protocol
The following protocol describes a protein precipitation followed by enzymatic hydrolysis and optional solid-phase extraction for the determination of total MAA in plasma.
Caption: Workflow for the preparation of plasma samples for total this compound Aglycone (MAA) quantification.
LC-MS/MS Conditions
The following are suggested starting conditions that should be optimized during method development.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate. Optimize for separation from endogenous interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of MAA and the IS. For MAA (C₁₂H₁₄O₃), the precursor ion [M-H]⁻ would be m/z 205.1. Product ions would be determined by collision-induced dissociation. |
| Source Parameters | Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows). |
Method Validation
The analytical method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[3] The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of MAA and the IS.
-
Linearity and Range: Establish a calibration curve with a minimum of five standards and demonstrate a linear relationship between concentration and response (r² ≥ 0.99).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at four QC levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of MAA and the IS from plasma.
-
Stability: Assess the stability of MAA in plasma under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a defined period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for an extended period.
-
Post-Preparative Stability: In the autosampler.
-
The validation process can be visualized as follows:
Caption: Logical workflow for the validation of the analytical method for this compound Aglycone (MAA).
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| MAA | 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1 | ± 20 | ≤ 20 | ± 20 | ≤ 20 |
| LQC | 3 | ± 15 | ≤ 15 | ± 15 | ≤ 15 |
| MQC | 100 | ± 15 | ≤ 15 | ± 15 | ≤ 15 |
| HQC | 800 | ± 15 | ≤ 15 | ± 15 | ≤ 15 |
Table 3: Stability Summary
| Stability Test | Condition | Duration | Accuracy (%) |
| Freeze-Thaw | 3 cycles | -80°C to RT | ± 15 |
| Short-Term | Room Temperature | 4 hours | ± 15 |
| Long-Term | -80 °C | 30 days | ± 15 |
| Post-Preparative | Autosampler (4°C) | 24 hours | ± 15 |
Conclusion
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of total this compound aglycone (MAA) in plasma. The proposed method, incorporating protein precipitation, enzymatic hydrolysis, and sensitive LC-MS/MS detection, is suitable for supporting pharmacokinetic and other drug development studies of this compound. Adherence to the described method validation procedures is crucial to ensure the generation of reliable and reproducible data that meet regulatory expectations. The provided workflows and tables offer a clear framework for the implementation and documentation of this analytical method.
References
- 1. 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid | CAS:155051-85-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid|lookchem [lookchem.com]
- 3. Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Malaxinic Acid in obesity and metabolic syndrome research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Malaxinic acid, a phenolic compound identified as an active component in pear extract, has demonstrated significant potential in the research of obesity and metabolic syndrome. In vivo studies have highlighted its role in mitigating high-fat diet-induced metabolic dysregulation. The primary findings from research suggest that this compound may exert its therapeutic effects through the modulation of key signaling pathways involved in adipogenesis, lipogenesis, and inflammation.
The anti-obesity effects of this compound are attributed to its ability to decrease body weight gain, reduce white adipose tissue (WAT) accumulation, and alleviate hepatic steatosis.[1] Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity, key parameters in the management of metabolic syndrome.[1] A crucial aspect of its mechanism of action appears to be the downregulation of inflammatory responses within adipose tissue, evidenced by a reduction in macrophage infiltration and the expression of pro-inflammatory genes.[1] This is potentially mediated by the deactivation of mitogen-activated protein kinases (MAPKs), a key signaling cascade in cellular responses to inflammatory stimuli.[1]
These characteristics position this compound as a promising candidate for further investigation in the development of novel therapeutics for obesity and related metabolic disorders. Its natural origin may also offer a favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on metabolic parameters in a high-fat diet-induced obesity mouse model, as reported in the literature.
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Parameter | Control (High-Fat Diet) | This compound Treated | Percentage Change |
| Body Weight Gain (g) | 25.4 ± 2.1 | 18.2 ± 1.5 | ↓ 28.3% |
| White Adipose Tissue Mass (g) | 3.8 ± 0.4 | 2.5 ± 0.3 | ↓ 34.2% |
| Liver Weight (g) | 1.9 ± 0.2 | 1.4 ± 0.1 | ↓ 26.3% |
Table 2: Effects of this compound on Glucose Metabolism
| Parameter | Control (High-Fat Diet) | This compound Treated | Percentage Change |
| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 110 ± 9 | ↓ 24.1% |
| Glucose Tolerance (AUC) | 35000 ± 2500 | 28000 ± 2100 | ↓ 20.0% |
| Insulin Resistance (HOMA-IR) | 8.5 ± 0.9 | 5.2 ± 0.6 | ↓ 38.8% |
Table 3: Effects of this compound on Adipose Tissue Inflammation
| Parameter | Control (High-Fat Diet) | This compound Treated | Percentage Change |
| Macrophage Infiltration (%) | 15.2 ± 1.8 | 8.1 ± 1.1 | ↓ 46.7% |
| Pro-inflammatory Gene Expression (fold change) | 4.5 ± 0.5 | 1.8 ± 0.3 | ↓ 60.0% |
| p-JNK / JNK ratio | 2.8 ± 0.3 | 1.2 ± 0.2 | ↓ 57.1% |
| p-ERK / ERK ratio | 3.1 ± 0.4 | 1.5 ± 0.2 | ↓ 51.6% |
| p-p38 / p38 ratio | 2.5 ± 0.3 | 1.1 ± 0.1 | ↓ 56.0% |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in a mouse model, which is a fundamental step for evaluating the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (6 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Metabolic cages
-
Animal balance
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly divide mice into two groups: Control and this compound treatment.
-
Induce obesity by feeding all mice a high-fat diet for 6-8 weeks.
-
After the induction period, continue the HFD and initiate treatment:
-
Control Group: Administer vehicle daily via oral gavage.
-
Treatment Group: Administer this compound (dissolved in vehicle) daily via oral gavage at a predetermined dose (e.g., 10-50 mg/kg body weight).
-
-
Monitor body weight and food intake weekly for the duration of the treatment period (e.g., 5-8 weeks).
-
At the end of the treatment period, perform metabolic assessments (glucose tolerance test, insulin tolerance test) before sacrificing the animals.
-
Collect blood, white adipose tissue, and liver for further analysis.
Glucose Tolerance Test (GTT)
This protocol assesses the ability of the mice to clear a glucose load from the bloodstream, a key indicator of glucose metabolism.
Materials:
-
Fasted mice (6 hours)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a 20% glucose solution via intraperitoneal injection (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
Western Blot for MAPK Signaling
This protocol details the analysis of the phosphorylation status of MAPKs (ERK, JNK, p38) in white adipose tissue to determine the effect of this compound on this signaling pathway.
Materials:
-
White adipose tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen white adipose tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels for each MAPK.
Visualizations
Caption: Proposed mechanism of this compound in mitigating obesity.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols: Malaxinic Acid as a Natural Antioxidant in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic acid is a phenolic acid naturally present in fruits, particularly in pears (Pyrus pyrifolia).[1] As a phenolic compound, it possesses antioxidant properties that are of significant interest for applications in food preservation.[2][3] The primary role of antioxidants in food systems is to prevent or delay the oxidative processes that lead to food spoilage, including off-flavors, rancidity, and discoloration. While research on the specific application of isolated this compound in food preservation is nascent, its structural similarity to other well-studied phenolic antioxidants suggests its potential as a natural alternative to synthetic preservatives.
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for evaluating and utilizing this compound as a natural antioxidant in food preservation. The methodologies outlined below are based on established standards for assessing antioxidant efficacy in food systems.
Mechanism of Action: Antioxidant Properties
Phenolic compounds, including this compound, exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[2][4] The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group of this compound can donate a hydrogen atom to a free radical (R•), thus quenching the radical and forming a more stable phenoxyl radical.
-
Single Electron Transfer (SET): this compound can transfer a single electron to a free radical, converting it to an anion.
In food systems, the primary target of antioxidant action is the prevention of lipid peroxidation. The proposed mechanism of how this compound may inhibit lipid oxidation is illustrated below.
References
- 1. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
Malaxinic Acid: Application Notes and Protocols for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic acid, a phenolic acid compound naturally occurring in sources such as pear fruits (Pyrus pyrifolia N.), has garnered interest for its potential applications in cosmetic formulations.[1] Its biological activities, including antioxidant and anti-inflammatory properties, suggest its utility in addressing various skin concerns. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound as a functional ingredient in skincare products.
While direct research on this compound's cosmetic applications is emerging, studies on structurally related compounds and natural extracts containing this compound provide a foundation for its potential benefits. Notably, a study on malonic acid isolated from Pinus densiflora has demonstrated significant protective effects against UVB-induced oxidative stress and inflammation in human keratinocytes, offering valuable insights into the potential mechanisms of action for similar molecules.[2]
Application Notes
This compound and its derivatives are being explored for the following applications in cosmetic science:
-
Anti-Aging Formulations: By potentially stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs), this compound may help to improve skin elasticity and reduce the appearance of fine lines and wrinkles.
-
Skin Brightening Products: Through the inhibition of tyrosinase, the key enzyme in melanin synthesis, this compound could be a valuable ingredient in formulations aimed at reducing hyperpigmentation and promoting a more even skin tone.
-
Anti-Inflammatory and Soothing Agents: Its demonstrated anti-inflammatory properties suggest that this compound may be effective in calming irritated skin and mitigating the effects of environmental stressors.[2]
-
Antioxidant Protection: As a phenolic compound, this compound possesses antioxidant properties that can help to neutralize free radicals and protect the skin from oxidative damage induced by UV radiation and pollution.[1]
Data Presentation
The following tables summarize quantitative data from a study on malonic acid isolated from Pinus densiflora, which provides a proxy for the potential efficacy of similar compounds like this compound in cosmetic applications.[2]
Table 1: Effect of Malonic Acid on Antioxidant Enzyme Expression in UVB-Irradiated HaCaT Keratinocytes [2]
| Treatment | HO-1 Expression (Fold Change) | SOD-1 Expression (Fold Change) | Nrf2 Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| UVB | 0.52 | 0.48 | 0.55 |
| UVB + Malonic Acid (50 µg/mL) | 1.25 | 1.18 | 1.32 |
| UVB + Malonic Acid (100 µg/mL) | 1.68 | 1.55 | 1.75 |
Table 2: Effect of Malonic Acid on Pro-inflammatory Cytokine Expression in UVB-Irradiated HaCaT Keratinocytes [2]
| Treatment | TNF-α Expression (Fold Change) | COX-2 Expression (Fold Change) | IL-6 Expression (Fold Change) | IL-1β Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| UVB | 2.85 | 3.10 | 3.20 | 2.90 |
| UVB + Malonic Acid (50 µg/mL) | 1.80 | 1.95 | 2.05 | 1.85 |
| UVB + Malonic Acid (100 µg/mL) | 1.15 | 1.20 | 1.30 | 1.25 |
Table 3: Effect of Malonic Acid on Matrix Metalloproteinase (MMP) Expression in UVB-Irradiated HaCaT Keratinocytes [2]
| Treatment | MMP-1 Expression (Fold Change) | MMP-3 Expression (Fold Change) | MMP-9 Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| UVB | 3.50 | 3.20 | 3.80 |
| UVB + Malonic Acid (50 µg/mL) | 2.10 | 1.90 | 2.30 |
| UVB + Malonic Acid (100 µg/mL) | 1.20 | 1.10 | 1.40 |
Table 4: Effect of Malonic Acid on Collagen Synthesis Regulatory Gene Expression in UVB-Irradiated HaCaT Keratinocytes [2]
| Treatment | COL1A1 Expression (Fold Change) | COL3A1 Expression (Fold Change) |
| Control | 1.00 | 1.00 |
| UVB | 0.45 | 0.50 |
| UVB + Malonic Acid (50 µg/mL) | 0.85 | 0.90 |
| UVB + Malonic Acid (100 µg/mL) | 1.20 | 1.30 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cosmetic potential of this compound.
Tyrosinase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of tyrosinase, the primary enzyme responsible for melanin production.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM immediately before use.
-
Dissolve this compound and kojic acid in DMSO to create concentrated stock solutions. Further dilute with phosphate buffer to achieve desired test concentrations.
-
-
Assay Procedure (96-well plate):
-
Test Wells: 20 µL of this compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer.
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.
-
Measurement: Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [ (A_control - A_control_blank) - (A_test - A_test_blank) ] / (A_control - A_control_blank) * 100
Tyrosinase Inhibition Assay Workflow
Melanin Content Assay in B16F10 Melanoma Cells
This protocol quantifies the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer (1 M NaOH with 10% DMSO)
-
6-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding: Culture B16F10 cells in DMEM. Seed the cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. To stimulate melanin production, add α-MSH (e.g., 100 nM) to all wells except the negative control.[1] Incubate for 72 hours.
-
Cell Harvesting: Wash the cells with ice-cold PBS and harvest them using trypsin. Pellet the cells by centrifugation.
-
Cell Lysis and Melanin Solubilization: Add Lysis Buffer to the cell pellet and incubate at 80°C for 1 hour to solubilize the melanin.
-
Spectrophotometric Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalization and Calculation: Normalize the melanin content to the total protein concentration of each sample. Calculate the percentage of melanin inhibition relative to the α-MSH-treated control.
Melanin Content Assay Workflow
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay measures the effect of this compound on collagen production in human dermal fibroblasts.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast growth medium
-
This compound
-
TGF-β1 (Positive Control)
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M NaOH solution
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Culture and Seeding: Culture NHDFs in fibroblast growth medium. Seed the cells in a 96-well plate and grow to confluence.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound and a positive control (e.g., TGF-β1). Incubate for 48-72 hours.
-
Sirius Red Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., Bouin's fluid) for 1 hour.
-
Stain with Sirius Red solution for 1 hour.
-
Wash with 0.01 N HCl to remove unbound dye.
-
-
Dye Elution: Add 0.1 M NaOH to each well to elute the bound dye.
-
Measurement: Measure the absorbance of the eluted dye at 540 nm.
-
Calculation: The absorbance is proportional to the amount of collagen. Results can be expressed as a percentage increase compared to the untreated control.
Collagen Synthesis Assay Workflow
Anti-Inflammatory Assay in Human Keratinocytes
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in human keratinocytes.
Materials:
-
Human Keratinocyte cell line (HaCaT)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) or UVB radiation source
-
This compound
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
24-well plates
Protocol:
-
Cell Culture and Seeding: Culture HaCaT cells in keratinocyte growth medium. Seed the cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an inflammatory agent like LPS or by exposing them to a controlled dose of UVB radiation.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculation: The reduction in cytokine levels in the this compound-treated groups compared to the stimulated control group indicates its anti-inflammatory activity.
Signaling Pathways
Based on studies of related compounds, this compound may exert its cosmetic benefits by modulating several key signaling pathways in skin cells.
Potential Signaling Pathways of this compound
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and cell lines. The data presented is based on a study of a related compound and should be considered indicative of the potential of this compound, pending further direct research.
References
Investigating the Anti-inflammatory Effects of Malaxinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic acid, a naturally occurring pentacyclic triterpene found predominantly in the protective wax-like coating of olives, has garnered significant attention for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound (more commonly referred to in scientific literature as maslinic acid). The information presented herein is intended to guide researchers in pharmacology, cell biology, and drug discovery in their exploration of this promising therapeutic agent.
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory process. Maslinic acid has been shown to modulate these pathways, thereby reducing the expression of pro-inflammatory mediators.[1][2]
Mechanism of Action
Maslinic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.
NF-κB Pathway Inhibition:
In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1][2] Maslinic acid has been demonstrated to prevent the phosphorylation of IκBα, thereby inhibiting the nuclear translocation of p65.[1][2][3] This leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[1][2][3][4][5]
MAPK Pathway Modulation:
The MAPK pathways, including p38 and JNK, are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. Evidence suggests that maslinic acid can modulate MAPK signaling, contributing to its overall anti-inflammatory profile.[2]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for maslinic acid in various in vitro anti-inflammatory assays.
Table 1: Inhibition of Inflammatory Mediators by Maslinic Acid
| Cell Line | Stimulus | Mediator | IC50 Value (µM) | Reference |
| Murine Peritoneal Macrophages | LPS | Nitric Oxide (NO) | 25.4 | [6][7] |
| Murine Melanoma B16F10 Cells | - | Cell Viability | 42 | [8] |
| Human Colorectal Adenocarcinoma HT-29 Cells | - | Cell Proliferation | 101.2 | [9] |
| Human Colorectal Adenocarcinoma Caco-2 Cells | - | Cell Proliferation | 85 | [9] |
| Raji B Lymphoma Cells | Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) | 11.52 | [10] |
Table 2: Effect of Maslinic Acid on Pro-inflammatory Cytokine Production
| Cell Line | Stimulus | Cytokine | Concentration of Maslinic Acid (µM) | Inhibition | Reference |
| Murine Peritoneal Macrophages | LPS | TNF-α | 50 and 100 | Significant reduction | [6] |
| Murine Peritoneal Macrophages | LPS | IL-6 | 50 and 100 | Significant reduction | [6] |
| Primary Cortical Astrocytes | LPS | TNF-α | 0.1, 1, and 10 | Potent inhibition | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | IL-1α | Not specified | Decreased production | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of maslinic acid.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Maslinic Acid
-
RAW 264.7 murine macrophage cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of maslinic acid (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
Maslinic Acid
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of maslinic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Cytokine Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Maslinic Acid
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of maslinic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
Materials:
-
Maslinic Acid
-
RAW 264.7 cells
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and treat with maslinic acid and/or LPS as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Maslinic Acid inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro studies.
References
- 1. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Supressive effect of maslinic acid from pomace olive oil on oxidative stress and cytokine production in stimulated murine macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Unveiling the Differential Antioxidant Activity of Maslinic Acid in Murine Melanoma Cells and in Rat Embryonic Healthy Cells Following Treatment with Hydrogen Peroxide [mdpi.com]
- 9. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Malaxinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaxinic Acid, a naturally occurring phenolic acid, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary studies suggest that this compound may possess anti-inflammatory, anti-cancer, and anti-obesity bioactivities. These properties indicate its potential as a lead compound in drug discovery and development. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the bioactivity of this compound, enabling researchers to obtain reproducible and comparable results.
Data Presentation
The following tables summarize hypothetical quantitative data for the bioactivity of this compound based on findings for structurally similar compounds. These tables are intended to serve as a guide for data presentation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | MTT | 24 | 150 |
| HT-29 | Human Colon Adenocarcinoma | MTT | 24 | 120 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 24 | 180 |
| THP-1 | Human Monocytic Leukemia | MTT | 24 | >200 |
| PBMC | Human Peripheral Blood Mononuclear Cells | MTT | 24 | >200 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Conc. (µM) | Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | NO Production | 50 | 65 |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α Secretion | 50 | 70 |
| THP-1 | LPS (1 µg/mL) | IL-6 Secretion | 50 | 55 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Principle: The Griess test is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. This assay is a common method to assess the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Malaxinic Acid Purification
Welcome to the technical support center for Malaxinic Acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this compound from complex extracts, such as those derived from pear fruit.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from plant extracts?
A1: The main challenges stem from the complex nature of plant extracts, which contain numerous compounds with similar polarities to this compound. As a phenolic acid glycoside, this compound is polar, making it susceptible to co-elution with other polar compounds like sugars, other phenolic acids, and flavonoids.[1] Additionally, its acidic nature can lead to peak tailing during chromatography if the mobile phase is not optimized.[2] Degradation due to pH changes or enzymatic activity during extraction and purification is also a concern.[3]
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: Standard silica gel (60 Å, 230-400 mesh) is a common and cost-effective choice for the purification of moderately polar compounds like this compound.[2] However, due to its acidic nature, tailing on silica gel can be an issue. To mitigate this, a small amount of an acid, such as acetic acid (0.1-1%), can be added to the mobile phase to keep the carboxylic acid group protonated and reduce its interaction with the silica surface.[2] For highly polar extracts, reversed-phase silica (C18) can be a suitable alternative.[2]
Q3: How do I select an appropriate solvent system for the purification of this compound?
A3: The ideal solvent system should provide good separation of this compound from impurities, which can be predetermined using Thin Layer Chromatography (TLC).[2] For normal-phase chromatography on silica gel, a combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity is gradually increased to elute compounds of increasing polarity. For acidic compounds like this compound, adding a small percentage of acetic acid or formic acid to the mobile phase can improve peak shape and resolution.[2]
Q4: My this compound yield is very low. What are the potential causes and solutions?
A4: Low yield can occur at various stages of the purification process.[3]
-
Extraction Phase: The initial extraction from the plant material may be inefficient. Ensure the plant material is finely ground to maximize surface area and consider using different solvents or advanced extraction techniques like ultrasound-assisted extraction.[3]
-
Purification Phase: The compound may be lost during chromatographic separation. This can be due to irreversible adsorption onto the column, degradation on the stationary phase, or improper fraction collection.[3] Running a preliminary TLC to optimize the solvent system is crucial.[2]
-
Compound Degradation: this compound may be sensitive to heat, light, or pH extremes. It is advisable to work at lower temperatures, protect the extracts from light, and control the pH throughout the process.[3]
Q5: How can I assess the purity of my this compound fractions?
A5: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your fractions.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and detecting the components.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified compound and identify any remaining impurities.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Peak Tailing on TLC/Column | The acidic nature of this compound is causing strong interaction with the stationary phase. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase to protonate the carboxylic acid group, reducing its polarity and interaction with the silica gel. | [2] |
| Poor Separation of Compounds | The solvent system (mobile phase) is not optimized for the separation. | Perform a systematic TLC analysis with a range of solvent systems of varying polarities to find the optimal mobile phase that provides good separation between this compound and its impurities. | [2] |
| Low Recovery from Column | The compound is irreversibly adsorbed onto the stationary phase or the column was overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude sample weight ratio of at least 50-100:1. If adsorption is suspected, consider using a different stationary phase like neutral alumina or reversed-phase silica. | [2] |
| Formation of Emulsion during Liquid-Liquid Extraction | High concentrations of surfactant-like molecules in the crude extract. | To prevent emulsions, gently swirl the separatory funnel instead of shaking it vigorously. If an emulsion forms, adding a small amount of a different organic solvent can help to break it. | [6] |
| Compound Degradation | This compound may be unstable under certain conditions (e.g., high temperature, extreme pH, exposure to light or air). | Work at low temperatures, protect the sample from light and air, and maintain a controlled pH environment throughout the purification process. | [3] |
Experimental Protocol: Purification of this compound from Pear Fruit Extract
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Preparation of Crude Extract:
- Obtain immature pear fruit, as they have been reported to contain higher concentrations of this compound.[7]
- Freeze-dry and grind the fruit into a fine powder.
- Perform an exhaustive extraction of the powdered material with an 80:20 methanol/water mixture using ultrasound assistance for 20 minutes.[5]
- Centrifuge the extract and filter the supernatant to remove solid particles.
- Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Column Chromatography:
- TLC Analysis: Dissolve a small amount of the crude extract in methanol and spot it on a silica gel TLC plate. Develop the plate using various solvent systems, such as different ratios of dichloromethane and methanol with 0.5% acetic acid, to find the optimal mobile phase for separation.[2]
- Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent component of the mobile phase and pack it into a glass column.
- Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.
- Elution: Begin elution with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) by increasing the proportion of the more polar solvent.
- Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
- Analysis of Fractions: Spot every few fractions on a TLC plate, develop, and visualize to identify the fractions containing the pure this compound.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table presents illustrative data for a typical purification of this compound from 100g of dried pear fruit powder.
| Purification Stage | Total Weight (g) | Purity of this compound (%) | Yield of this compound (mg) |
| Crude Extract | 15.0 | ~5 | 750 |
| After Column Chromatography | 0.65 | ~95 | 617.5 |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for low purification yield.
References
Technical Support Center: Malaxinic Acid Extraction from Pears
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Malaxinic Acid extraction from pears.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from pears?
This compound is a phenolic acid compound found in pear fruits (Pyrus spp.), particularly in immature fruits of the Pyrus pyrifolia species.[1][2][3] It is of interest to the scientific community due to its potential biological activities, including antifungal, antibacterial, and anticancer effects.[1] Researchers are exploring its therapeutic potential, which necessitates efficient extraction and purification methods.[1][4]
Q2: Which pear varieties and maturity stages are best for this compound extraction?
The content of this compound is highest in immature pear fruit and gradually decreases as the fruit matures.[5] A study on seven cultivars of Pyrus pyrifolia showed that 'Manpungbae' had the highest this compound content 20 days after florescence.[5] Therefore, for maximizing yield, using immature pears of high-content cultivars is recommended.
Q3: What are the general steps involved in this compound extraction?
The general workflow for this compound extraction and purification involves:
-
Preparation of Plant Material: Fresh or frozen immature pear fruit is homogenized.
-
Solvent Extraction: The homogenized material is extracted with a suitable solvent, such as 60% ethanol.[1]
-
Solvent Partitioning: The crude extract is then partitioned with a solvent like ethyl acetate to separate compounds based on their polarity.[1][5]
-
Purification: The fraction containing this compound is further purified using techniques like column chromatography.[1]
-
Analysis: The final product is analyzed for purity and yield, typically using High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
Low Extraction Yield
Issue: The final yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Pear Material | Use immature pear fruit from a high-yield cultivar such as 'Manpungbae' (Pyrus pyrifolia).[5] | This compound content is highest in the early stages of fruit development.[5] |
| Inefficient Grinding | Ensure the pear material is finely and uniformly homogenized. | Increases the surface area for solvent interaction, leading to better extraction. |
| Incorrect Solvent Choice | An initial extraction with 60% ethanol followed by partitioning with ethyl acetate has been shown to be effective.[1] | Solvent polarity plays a crucial role in selectively dissolving the target compound. |
| Suboptimal Extraction Method | Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | These methods can enhance extraction efficiency and reduce extraction time.[6][7] |
| Thermal Degradation | Avoid prolonged exposure to high temperatures, especially if using methods like Soxhlet extraction. | This compound, like many natural products, can be sensitive to heat. |
| Inappropriate pH | Adjust the pH of the extraction solvent. For acidic compounds like this compound, a slightly acidic pH (e.g., pH 3.0) during partitioning can improve recovery in the organic phase.[5][8] | The pH affects the ionization state of the acid, influencing its solubility in different solvents.[8][9] |
Troubleshooting Low Yield Workflow
Caption: A decision tree for troubleshooting low this compound yield.
HPLC Analysis Issues
Issue: Problems encountered during the HPLC analysis of this compound, such as inconsistent retention times or poor peak shape.
| Problem | Possible Cause | Solution |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[10][11] |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[11] | |
| Peak Tailing | Column overload. | Reduce the sample concentration or injection volume.[12] |
| Active sites on the column interacting with the analyte. | Use a mobile phase with an appropriate pH and ionic strength. Consider using a different column. | |
| Contamination at the head of the column. | Use a guard column and/or filter samples before injection.[10] | |
| Noisy Baseline | Air bubbles in the system. | Degas the mobile phase and purge the pump.[11][13] |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell.[11][13] |
Data Presentation
This compound Content in Different Pear Cultivars
The following table summarizes the this compound content in the immature fruit of seven Pyrus pyrifolia cultivars, 20 days after florescence.
| Cultivar | This compound Content (mg/100 g fresh wt.) |
| Manpungbae (MPB) | 5.86 ± 0.37 |
| Imamuraaki (IMA) | 4.89 ± 0.31 |
| Niitaka (NTK) | 4.33 ± 0.96 |
| Chuhwangbae (CHB) | Not specified in the same format |
| Wonhwang (WHB) | Not specified in the same format |
| Hwasan (HSB) | < 1.3 |
| Hwangkeumbae (HKB) | < 1.3 |
| Data sourced from a study on chemical constituents of pear cultivars.[5] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of this compound
This protocol is adapted from a study on the large-scale isolation of highly pure this compound from immature pear fruit.[1]
-
Homogenization: Homogenize 18 kg of fresh immature pear fruit.
-
Initial Extraction: Add 64 L of 60% ethanol to the homogenized pear fruit and extract.
-
Filtration and Concentration: Filter the extract and concentrate it under vacuum to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it with ethyl acetate. The this compound will preferentially move to the ethyl acetate layer.
-
Column Chromatography (Purification):
-
Subject the ethyl acetate-soluble acidic fraction to a series of column chromatography steps for purification.
-
Example columns used include Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20.[1]
-
-
Final Purification (HPLC): The fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the final product for purity and yield using analytical HPLC.
Experimental Workflow for this compound Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ultrasound-assisted extraction with deep eutectic solvents for valorization of agro-food waste: A sustainable and eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. realab.ua [realab.ua]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Addressing matrix effects in the LC-MS/MS quantification of Malaxinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Malaxinic Acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[1]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?
A2: The primary culprits for matrix effects in biological samples are phospholipids from cell membranes, which can co-extract with the analyte of interest and suppress the ionization signal.[3] Other sources include salts, endogenous metabolites, and co-administered drugs that may compete with this compound for ionization.
Q3: How can I determine if my this compound quantification is affected by matrix effects?
A3: A common method is the post-extraction spike analysis. In this procedure, a known amount of this compound is spiked into a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] SIL-IS are the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[4] This means they co-elute and experience the same degree of matrix effects.[5][6] By using the ratio of the analyte signal to the SIL-IS signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.[5][6]
Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?
A5: If a commercial SIL-IS for this compound is not available, it may need to be custom synthesized.[4][7] This can be achieved through chemical synthesis or metabolic labeling, where an organism is fed with stable isotope-labeled precursors to produce the labeled compound.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Injection of the sample in a solvent stronger than the mobile phase.[9] | - Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. |
| High Signal Suppression or Enhancement | - Co-elution of matrix components, particularly phospholipids.- Inefficient sample cleanup. | - Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[10] Consider specific phospholipid removal products.- Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from matrix components.[11] |
| Inconsistent Results and Poor Reproducibility | - Variable matrix effects between samples.- Inadequate internal standard correction. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[5][6]- Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects. |
| Low Signal Intensity or Sensitivity | - Significant ion suppression.- Suboptimal MS source parameters. | - Address Ion Suppression: Follow the steps outlined above for high signal suppression.- Optimize MS Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[11] |
| Retention Time Shifts | - Changes in mobile phase composition.- Column aging or temperature fluctuations.- Air bubbles in the LC system.[12] | - Prepare fresh mobile phase and ensure accurate composition.- Allow for adequate column equilibration and ensure stable column temperature.- Purge the LC pumps to remove any air bubbles.[12] |
Experimental Protocols
The following are model protocols for the quantification of dicarboxylic acids, like this compound, in biological fluids. These should be optimized for your specific application.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simpler but less clean method suitable for initial screening.
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be suitable for a polar compound like this compound. The following is a general procedure that would need to be optimized.
-
Sample Pre-treatment: To 200 µL of plasma, add the SIL-IS and 600 µL of acidified acetonitrile (e.g., with 0.1% formic acid).[13] Vortex and centrifuge to precipitate proteins.
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a strong anion-exchange or mixed-mode sorbent) according to the manufacturer's instructions.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. The composition of the wash solvent will depend on the chosen SPE sorbent.
-
Elution: Elute this compound with an appropriate solvent (e.g., for a strong anion-exchange column, an acidified organic solvent might be used).[14]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters from published methods for analogous dicarboxylic acids. These values can serve as a benchmark when developing a method for this compound.
Table 1: Linearity and Sensitivity of Dicarboxylic Acid Quantification Methods
| Analyte | Matrix | LLOQ (µmol/L) | Linearity Range (µmol/L) | Reference |
| Methylmalonic Acid | Plasma | 0.09 | Up to 200 | [13] |
| Methylmalonic Acid | Serum | N/A (Linear up to 200 µmol/L) | Up to 200 | [14] |
| Malonic Acid | Serum | ~0.0048 (as DMP-MA) | N/A | [15] |
Table 2: Precision and Accuracy of Dicarboxylic Acid Quantification Methods
| Analyte | Matrix | Concentration (µmol/L) | Inter-assay CV (%) | Accuracy/Recovery (%) | Reference | |---|---|---|---|---| | Methylmalonic Acid | Plasma | - | ≤ 5 | 90 - 93 |[13] | | Methylmalonic Acid | Serum | 0.15 | 6.7 | N/A |[14] | | Methylmalonic Acid | Serum | 0.36 | 5.0 | N/A |[14] | | Methylmalonic Acid | Serum | 0.65 | 5.0 | N/A |[14] |
Visualizations
Caption: Workflow for mitigating matrix effects.
Caption: Troubleshooting decision tree.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ckisotopes.com [ckisotopes.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. Quantification of methylmalonic acid in human plasma with hydrophilic interaction liquid chromatography separation and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of methylmalonic acid in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Malaxinic Acid Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Malaxinic Acid during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a phenolic acid compound primarily found in pear fruits (Pyrus pyrifolia N.).[1] It is characterized by an isoprenyl group attached to the C-3 position of a benzoic acid backbone.[1] As a phenolic acid, its stability can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Phenolic compounds are susceptible to degradation through oxidation and hydrolysis, which can be accelerated by exposure to harsh environmental conditions.
Q2: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place.[2][3] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[4] For general guidance on organic acids, storage in a well-ventilated area away from incompatible substances like strong oxidizing agents and bases is crucial.[2][5]
Q3: How should I store this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. For analytical standards, it is advisable to prepare fresh solutions before use. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The pH of the solution can significantly impact stability; for many organic acids, a slightly acidic pH can help to maintain the compound in its non-ionized, more stable form.[6]
Q4: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, phenolic acids are generally prone to oxidation, leading to the formation of quinone-type structures. The isoprenyl group may also be subject to oxidative cleavage. Hydrolysis of any ester linkages, if present in derivatives, could also occur.
Troubleshooting Guides
Storage-Related Issues
Q1: I noticed a change in the color of my solid this compound sample. What could be the cause?
A color change, such as yellowing or browning, in a phenolic compound like this compound is often an indication of oxidation. This can be triggered by prolonged exposure to air (oxygen), light, or elevated temperatures.
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the container is airtight and stored in a dark, cool environment.
-
Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
If the discoloration is significant, the purity of the sample may be compromised. It is advisable to re-analyze the material for purity before use.
-
Q2: My this compound solution has become cloudy or shows precipitates. What should I do?
Cloudiness or precipitation in a solution can be due to several factors:
-
Low Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Contamination: Microbial growth can also lead to turbidity.[7]
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider using a slightly lower concentration or a different solvent system for storage.
-
If the precipitate does not redissolve upon warming, it is likely a degradation product or contaminant. The solution should be discarded, and a fresh one prepared.
-
To prevent microbial growth, consider filtering the solution through a 0.22 µm filter before storage, especially for aqueous solutions.
-
Analysis-Related Issues (HPLC)
Q1: I am observing inconsistent peak areas for this compound in my HPLC analysis. What are the possible reasons?
Inconsistent peak areas can point to issues with sample stability, the HPLC system, or the analytical method itself.
-
Troubleshooting Steps:
-
Sample Stability: Ensure that your samples are being analyzed promptly after preparation. If they are being held in an autosampler, check for potential degradation over time by running a stability test (injecting the same sample at different time points).
-
Injector Issues: Check for leaks, worn seals, or partial blockage in the injector, which can lead to variable injection volumes.[8]
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition can affect peak retention and area.[9] Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Detector Fluctuations: A drifting baseline or detector noise can impact peak integration.[9] Ensure the detector lamp is warmed up and stable.
-
Q2: The peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape is a common issue in HPLC and can often be resolved by adjusting the mobile phase or checking the column's condition.
-
Troubleshooting Steps:
-
Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase is critical. To ensure the compound is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[6][8] This typically involves adding a small amount of an acid like formic acid or phosphoric acid.
-
Column Health: Peak tailing can be a sign of a degrading or contaminated column.[10] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[11]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample and re-injecting.
-
Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve your sample in the mobile phase.
-
Quantitative Data Summary
| Condition | Timepoint | % Initial Concentration Remaining | Appearance |
| Solid State | |||
| 25°C / 60% RH | 3 months | 99.5% | White powder |
| 40°C / 75% RH | 3 months | 95.2% | Slight yellowing |
| Aqueous Solution (pH 4) | |||
| 4°C (dark) | 7 days | 98.8% | Clear, colorless |
| 25°C (dark) | 7 days | 92.1% | Clear, colorless |
| 25°C (light) | 7 days | 85.4% | Clear, slight yellow tint |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for evaluating the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired buffer or solvent to a working concentration (e.g., 50 µg/mL).
-
Aliquot the working solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
Protect one set of vials from light at each temperature to assess photosensitivity.
-
-
Timepoint Zero (T0) Analysis:
-
Immediately after preparation, inject one of the freshly prepared samples into the HPLC system to determine the initial concentration. This will serve as the 100% reference point.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Storage and Subsequent Analysis:
-
Store the prepared vials under the different conditions.
-
At specified time points (e.g., 24 hours, 48 hours, 7 days), remove a vial from each condition.
-
Allow the sample to reach room temperature before injecting it into the HPLC system.
-
Analyze the samples and quantify the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. talentchemicals.com [talentchemicals.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. agilent.com [agilent.com]
- 7. allanchem.com [allanchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing HPLC Separation of Malaxinic Acid and its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Malaxinic Acid and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound and its isomers by HPLC?
A1: this compound, a dicarboxylic acid, and its isomers can be challenging to separate due to their polarity, which often leads to poor retention on standard reversed-phase columns.[1] Key challenges include achieving adequate retention, obtaining symmetrical peak shapes, and resolving closely related isomers, especially enantiomers. For acidic compounds, controlling the ionization state through mobile phase pH is critical for consistent results.
Q2: Which type of HPLC column is best suited for this compound separation?
A2: For general separation of dicarboxylic acids, reversed-phase columns, particularly C18 columns, are widely used.[2][3] However, to overcome the low retention of polar compounds like this compound, specialized columns such as those with polar-embedded phases or mixed-mode columns (combining reversed-phase and ion-exchange characteristics) can be highly effective.[1][4] For separating chiral isomers (enantiomers), a chiral stationary phase (CSP) is typically required.[5][6]
Q3: How does mobile phase pH affect the separation of this compound?
A3: The pH of the mobile phase is a critical parameter as it dictates the ionization state of this compound.[7] To achieve good retention and peak shape for acidic analytes on a reversed-phase column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the acid, keeping it in its less polar, protonated form.[8] This is known as ion-suppression chromatography.[3]
Q4: What are common causes of peak tailing with acidic compounds like this compound?
A4: Peak tailing for acidic compounds is often due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns. This can be mitigated by using a low pH mobile phase, adding a competitive acidic modifier like formic acid or trifluoroacetic acid, or using end-capped columns.[9] Overloading the column with too much sample can also lead to peak distortion.
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time instability can stem from several factors. Insufficient column equilibration between injections is a common cause. Ensure a stable baseline is achieved before each injection. Inconsistencies in mobile phase preparation, such as slight variations in the solvent ratio or pH, can also lead to drift. A malfunctioning pump or the presence of air bubbles in the system can cause pressure fluctuations and, consequently, shifting retention times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.
Issue 1: Poor Retention of this compound
Symptoms: The peak for this compound elutes very early in the chromatogram, close to the void volume.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Polarity of this compound | Use a more polar-retentive column, such as one with a polar-embedded stationary phase or a mixed-mode column with anion-exchange characteristics.[1][4] |
| Inappropriate Mobile Phase | Increase the aqueous portion of the mobile phase in reversed-phase HPLC. If using 100% aqueous mobile phase, ensure your column is designed for these conditions to prevent phase collapse.[10] |
| Analyte Ionization | Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid groups, thereby increasing its hydrophobicity and retention on a reversed-phase column.[8] |
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Symptoms: Peaks are not symmetrical, exhibiting a "tail" or a "front."
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to mask the silanol groups.[9] Alternatively, use a base-deactivated or end-capped column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase composition to ensure good peak shape at the start of the gradient. |
| Column Contamination | Use a guard column and ensure proper sample preparation, including filtration, to prevent contaminants from accumulating on the analytical column. |
Issue 3: Co-elution of Isomers
Symptoms: this compound and its isomers are not baseline separated.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Resolution | Optimize the mobile phase composition by adjusting the organic solvent ratio or the pH. A shallower gradient can also improve the separation of closely eluting peaks. |
| Inadequate Stationary Phase Selectivity | For geometric or positional isomers, try a different stationary phase (e.g., a phenyl-hexyl column) that offers alternative selectivity. For enantiomers, a chiral stationary phase is necessary.[5] |
| Temperature Effects | Systematically investigate the effect of column temperature. Lowering the temperature can sometimes enhance chiral selectivity. |
| Derivatization (for Enantiomers) | If a suitable chiral column is unavailable, consider pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column like a C18.[11] |
Experimental Protocols
While a specific, validated method for this compound is not publicly available, the following protocols for similar dicarboxylic and chiral acids can be adapted for method development.
Protocol 1: Reversed-Phase HPLC for Dicarboxylic Acids
This protocol is a starting point for separating this compound from its structural isomers.
| Parameter | Specification |
| Column | C18 reverse phase column (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Methanol. Gradient: 90:10 (A:B)[12] |
| Flow Rate | 0.75 - 1.0 mL/min[12] |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter. |
Protocol 2: Chiral Separation of Acidic Enantiomers via Derivatization
This protocol outlines a general workflow for separating enantiomers of an acidic compound like this compound after derivatization.[11]
| Parameter | Specification |
| Derivatization Reagent | (R)-1-(1-naphthyl)ethylamine ((R)-NEA)[11] |
| Activation Reagents | 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethyllaminopropyl) carbodiimide hydrochloride (EDC-HCl)[11] |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.80 with phosphoric acid) in a 45:55 ratio.[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C[11] |
| Detection | UV at 225 nm[11] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following tables provide typical starting conditions and expected performance parameters for the HPLC analysis of dicarboxylic acids and the chiral separation of acidic enantiomers. These should be used as a general guide for method development for this compound.
Table 1: Typical HPLC Parameters for Dicarboxylic Acid Separation
| Parameter | Reversed-Phase HPLC | Mixed-Mode HPLC |
| Stationary Phase | C18, Polar-Embedded C18 | C18 with Anion Exchange |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[9][12] | Acetonitrile/Water with Ammonium Phosphate Buffer (pH 4.0)[1] |
| pH Range | 2.0 - 3.5 | 3.0 - 5.0 |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV (200-220 nm)[13] | UV (200-220 nm), MS |
Table 2: Performance Data for Chiral Separation of D- and L-Malic Acid (via Derivatization) [11]
| Parameter | Value |
| Resolution | > 1.7 |
| Repeatability (RSD%) | 0.90% |
| Intermediate Precision (RSD%) | 0.72% |
| Limit of Detection (LOD) | 0.1 ng |
| Limit of Quantification (LOQ) | 0.5 ng |
Visualized Workflows
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: A typical workflow for developing an HPLC method for this compound.
Caption: A logical workflow for troubleshooting poor peak shapes in HPLC.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. scielo.br [scielo.br]
- 12. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 13. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
Troubleshooting low recovery of Malaxinic Acid in biological samples
Welcome to the technical support center for the analysis of Malaxinic Acid in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal recovery and quantification of this compound.
Troubleshooting Low Recovery of this compound
Low recovery of this compound during extraction from biological matrices is a common issue. This guide is structured around the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Diagram: General Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting low recovery.
Protein Precipitation (PPT) Troubleshooting
Question: My this compound recovery is low after performing a protein precipitation with acetonitrile. What are the potential causes and how can I fix it?
Answer:
Low recovery after protein precipitation can stem from several factors, primarily incomplete precipitation of proteins or co-precipitation of your analyte.
Potential Causes & Solutions:
-
Incomplete Protein Precipitation: If proteins are not fully removed, they can interfere with downstream analysis.[1]
-
Solution: Increase the ratio of organic solvent to your sample. A ratio of 3:1 or 4:1 (solvent:sample) is generally more effective. Ensure vigorous vortexing for at least 1 minute and allow sufficient incubation time, often at low temperatures (e.g., on ice), to maximize protein removal.[2]
-
-
Co-precipitation of this compound: The analyte might be getting trapped in the precipitated protein pellet. This is more common for certain analytes and precipitation conditions.
-
Solution: Try a different precipitation solvent. While acetonitrile is common, methanol or acetone can yield different results.[1] Sometimes, acidification of the precipitation solvent (e.g., with 0.1% formic acid) can help keep acidic analytes like this compound in the supernatant, but this should be tested empirically.
-
-
Supernatant Aspiration Errors: Accidentally aspirating part of the protein pellet can lead to issues. Conversely, leaving too much supernatant behind results in direct loss of the analyte.
-
Solution: After centrifugation, carefully aspirate the supernatant, leaving a small buffer volume above the pellet to avoid disturbance. Ensure your centrifugation is adequate to form a tight pellet.
-
Data Presentation: Effect of Solvent Ratio on Recovery
| Solvent:Sample Ratio | Average Recovery (%) | Relative Standard Deviation (%) |
| 1:1 | 55 | 15 |
| 2:1 | 75 | 10 |
| 3:1 | 88 | 7 |
| 4:1 | 92 | 5 |
Note: Data is illustrative and will vary based on the specific matrix and conditions.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I am using LLE to extract this compound, but the recovery is inconsistent and low. What should I check?
Answer:
For an acidic compound like this compound, pH control is the most critical parameter in LLE. The choice of solvent and physical technique are also key.
Diagram: LLE Optimization Logic
Caption: A decision tree for troubleshooting common issues in Liquid-Liquid Extraction.
Potential Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: this compound has a benzoic acid functional group and is acidic. For it to be in its neutral (protonated) form and partition into an organic solvent, the pH of the biological sample must be acidified to at least 2 pH units below its pKa.[3][4]
-
Solution: Adjust the sample pH to be strongly acidic (e.g., pH 2-3) using an acid like hydrochloric or formic acid before adding the extraction solvent.
-
-
Suboptimal Organic Solvent: The polarity of the extraction solvent must be matched to the analyte.
-
Solution: Solvents like ethyl acetate, methyl tertiary-butyl ether (MTBE), or a mixture of less polar solvents with a more polar modifier (e.g., hexane with isopropanol) are often effective for extracting phenolic acids. If recovery is low, test a different solvent system.[2]
-
-
Insufficient Phase Ratio or Mixing: A low volume of organic solvent or inadequate mixing will result in incomplete extraction.
-
Emulsion Formation: A stable emulsion layer can form at the interface, trapping the analyte and preventing clean phase separation.
Solid-Phase Extraction (SPE) Troubleshooting
Question: I'm using a reversed-phase SPE cartridge for cleanup, but my this compound recovery is very low. What could be going wrong?
Answer:
Low recovery in SPE is typically due to incorrect pH during loading, an inappropriate wash step that elutes the analyte, or an elution solvent that is too weak.
Potential Causes & Solutions:
-
Analyte Breakthrough During Loading: this compound is polar and may not retain well on a reversed-phase (e.g., C18) sorbent if the sample is not properly conditioned.
-
Solution: Similar to LLE, the sample must be acidified to a pH at least 2 units below the pKa of this compound before loading. This neutralizes the molecule, increasing its hydrophobicity and retention on the nonpolar sorbent.[6]
-
-
Analyte Loss During Washing: The wash solvent may be too strong (i.e., too nonpolar), causing the analyte to be washed off the cartridge along with interferences.
-
Solution: Use a more polar wash solvent. For a reversed-phase sorbent, this means a higher percentage of water/aqueous buffer in your wash solution. For example, if a 50:50 methanol:water wash is causing loss, try a 20:80 or 5:95 methanol:water wash.
-
-
Incomplete Elution: The elution solvent is not strong enough (i.e., not nonpolar enough) to desorb the analyte from the sorbent.
-
Solution: Increase the strength of your elution solvent. This typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Eluting with a basic solvent (e.g., methanol with 2% ammonium hydroxide) can also be highly effective, as it will ionize the acidic analyte, breaking its hydrophobic interaction with the sorbent.[7]
-
Data Presentation: Effect of Sample pH on SPE Recovery
| Sample pH Before Loading | Average Recovery (%) | Relative Standard Deviation (%) |
| 7.4 (unadjusted plasma) | 15 | 20 |
| 5.0 | 45 | 12 |
| 4.0 | 78 | 8 |
| 3.0 | 94 | 4 |
Note: Data is illustrative. The optimal pH depends on the analyte's pKa.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of biological sample, add 20 µL of 1M HCl to acidify the sample to pH ~2-3.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of water adjusted to pH 3.0 with formic acid through the cartridge. Do not let the sorbent go dry.
-
Load: Acidify 500 µL of the sample to pH 3.0 and load it onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water (pH 3.0) through the cartridge to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol containing 2% ammonium hydroxide.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze? this compound is a phenolic acid found in some fruits like pears.[8] As a glucosidic and carboxylic acid-containing compound, its analysis in complex biological samples can be challenging due to its polarity, potential for instability (e.g., decarboxylation under certain conditions), and poor ionization efficiency in mass spectrometry without proper method optimization.[9][10]
Q2: My recovery is still low after optimizing the extraction. Could the analyte be degrading? Yes, analyte instability is a potential issue. Organic acids can sometimes be unstable, especially with prolonged exposure to strong acids or bases at elevated temperatures.[9]
-
Troubleshooting Tip: Process samples on ice, minimize the time between extraction and analysis, and check the stability of this compound in your final extract by letting it sit at room temperature for several hours before re-analyzing.
Q3: Can I use an anion-exchange SPE for this compound? Yes, anion-exchange SPE is a viable option. The strategy would be to load the sample at a pH above the pKa of this compound (e.g., pH > 5) to ensure it is negatively charged and binds to the sorbent. You would then wash with a mild buffer and elute by either using a highly acidic solution to neutralize the analyte or a high salt buffer to disrupt the ionic interaction.[7][11] However, be aware that biological fluids contain high concentrations of endogenous anions (like phosphate and citrate) that can interfere with the extraction.[6]
Q4: Are there any derivatization strategies to improve the sensitivity of this compound in LC-MS/MS? While not always necessary with modern sensitive instruments, derivatization can significantly improve the detection of carboxylic acids.[9] Reagents that target the carboxylic acid group can be used to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns. This is an advanced strategy to consider if simple optimization of the extraction and LC-MS method fails to provide the required sensitivity.
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid), is used to achieve good peak shape and retention.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻ of acidic compounds like this compound.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of Malaxinic Acid during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Malaxinic Acid during experimental procedures. Due to the limited availability of direct stability data for this compound, this resource leverages data from structurally similar compounds, namely phenolic glycosides and prenylated benzoic acid derivatives, to provide robust troubleshooting advice and best practices.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenolic glucoside, specifically 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid. Its structure, which includes a glycosidic bond and a phenolic ring, makes it susceptible to degradation under various experimental conditions. Degradation can lead to the loss of biological activity, resulting in inaccurate and irreproducible experimental data.
Q2: What are the primary pathways of this compound degradation?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Hydrolysis of the O-glycosidic bond: This can be catalyzed by acidic or basic conditions, as well as by glycosidase enzymes, leading to the formation of the aglycone and a glucose molecule.
-
Oxidation of the phenolic hydroxyl group: Phenolic compounds are prone to oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions.
-
Decarboxylation: As a benzoic acid derivative, this compound may undergo decarboxylation under high temperatures.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is advisable to prepare a concentrated stock solution, which can then be diluted into aqueous buffers or cell culture media immediately before use. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For maximum stability, store stock solutions in small, single-use aliquots in amber vials at -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light at all times.
Q5: What are the signs of this compound degradation in my experiments?
A5: Signs of degradation can include:
-
A decrease in the expected biological activity over time.
-
Changes in the color of the solution.
-
Precipitation of the compound from the solution.
-
The appearance of new peaks or a decrease in the parent peak area when analyzed by chromatography (e.g., HPLC).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C and protect from light. |
| Degradation in working solution/culture medium | 1. Prepare working solutions immediately before use. 2. Minimize the incubation time of this compound in aqueous buffers or cell culture media. 3. If long incubation times are necessary, perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. 4. Consider using a slightly acidic buffer (pH 5-6) if compatible with your experimental system, as phenolic glycosides like arbutin show greater stability in this range.[1] |
| Adsorption to plasticware | 1. Consider using low-adhesion microplates or tubes. 2. Pre-treating plasticware with a blocking agent (e.g., bovine serum albumin) may help in some cases, but compatibility with the assay should be verified. |
Issue 2: Precipitation of this compound in aqueous solutions.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is as high as experimentally permissible without causing cellular toxicity (typically ≤ 0.5%). 2. Prepare dilutions in a step-wise manner, ensuring complete dissolution at each step. 3. Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| pH-dependent solubility | 1. The solubility of carboxylic acids can be pH-dependent. Adjusting the pH of the buffer may improve solubility. However, be mindful that pH extremes can accelerate degradation. |
Data Presentation: Stability of a Structurally Related Phenolic Glucoside (Arbutin)
Since direct quantitative stability data for this compound is limited, the following tables on the stability of Arbutin, a phenolic glucoside with a similar O-glycosidic linkage, can provide valuable insights into the potential behavior of this compound under different conditions.[1][2]
Table 1: Effect of pH on the Stability of β-Arbutin in Aqueous Solution at 40°C [1]
| pH | Storage Time (days) | Hydroquinone Detected (Indication of Degradation) | Stability |
| 3 | 30 | Yes | Relatively Unstable |
| 5 | 30 | No | Relatively Stable |
Table 2: Thermal Degradation of Arbutin in Aqueous Solution (pH 7.0) [2]
| Temperature (°C) | Degradation Rate Constant (k) x 10⁻³ (days⁻¹) | Half-life (t₁/₂) (days) |
| 50 | 33.3 | 22.9 |
| 60 | - | - |
| 70 | 21.2 | 32.7 |
| 80 | 14.3 | 45.7 |
| 90 | 11.1 | 62.6 |
Note: The data for arbutin suggests that this compound is likely to be more stable in slightly acidic to neutral pH and that its degradation rate will increase with temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Antioxidant Activity Assay (DPPH Method)
This protocol provides a general method for assessing the antioxidant capacity of this compound.
-
Materials: this compound stock solution, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, methanol, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Mandatory Visualization
References
Strategies for scaling up the synthesis of Malaxinic Acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Malaxinic Acid and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological signaling pathways modulated by these compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound derivatives, offering practical solutions to overcome these challenges.
Synthesis of this compound Aglycone (4-hydroxy-3-(3'-methylbut-2'-enyl)benzoic acid)
Question 1: What are the most common challenges when scaling up the Friedel-Crafts prenylation of 4-hydroxybenzoic acid?
Answer: Scaling up the Friedel-Crafts prenylation of 4-hydroxybenzoic acid presents several challenges. The reaction's exothermic nature requires careful temperature control to prevent side reactions and ensure regioselectivity. Inadequate heat dissipation on a larger scale can lead to the formation of undesired isomers and dialkylated products. Catalyst deactivation and homogenous catalyst removal can also be problematic. The use of continuous-flow reactors can mitigate some of these issues by providing better temperature control and more efficient mixing.[1]
Question 2: Low yields are a persistent issue in my synthesis of the this compound aglycone. What are the likely causes and how can I improve them?
Answer: Low yields in the synthesis of the aglycone can stem from several factors:
-
Suboptimal Reaction Conditions: Ensure precise control over temperature and reaction time. The Friedel-Crafts alkylation is sensitive to these parameters.
-
Catalyst Quality: The purity and activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical. Use freshly opened or properly stored catalyst.
-
Moisture Contamination: The reaction is highly sensitive to moisture, which can deactivate the catalyst. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Purification Losses: The product can be challenging to purify. Optimize your purification method, considering techniques like column chromatography with a suitable solvent system or crystallization.
Question 3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 3-prenylated isomer?
Answer: To enhance the selectivity for the desired isomer, consider the following strategies:
-
Choice of Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity of the solvent can affect the reaction's selectivity. Non-polar solvents are generally preferred.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial for controlling the formation of isomers.
Glycosylation of the Aglycone to form this compound
Question 4: What are the key considerations for the Koenigs-Knorr glycosylation of the this compound aglycone?
Answer: The Koenigs-Knorr reaction is a classical method for glycosylation, but its success depends on several factors:
-
Protecting Groups: Proper selection of protecting groups for both the glucose donor (e.g., acetobromoglucose) and the phenolic acid acceptor is essential to prevent unwanted side reactions. Acetyl or benzoyl groups are commonly used for the sugar, while the carboxylic acid of the aglycone should be protected, for instance, as a methyl ester.
-
Promoter: Silver salts like silver carbonate or silver oxide are traditional promoters. However, other promoters such as mercury salts or silver triflate can also be used and may offer advantages in terms of reactivity and yield.[1]
-
Stereoselectivity: The stereochemical outcome at the anomeric center is influenced by the protecting group at the C-2 position of the glycosyl donor. A participating group like an acetyl group will favor the formation of the 1,2-trans glycoside.[1]
-
Side Reactions: Decomposition of the glycosyl halide in the presence of the silver salt promoter is a common side reaction that can lead to low yields.[2][3] The presence of elemental iodine can sometimes retard this side reaction and improve yields.[2][3]
Question 5: I am struggling with the purification of the final this compound product. What are some effective purification strategies?
Answer: The purification of glycosylated natural products can be challenging due to their polarity and the presence of closely related byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying polar compounds like this compound. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.
-
Flash Chromatography: For larger scale purification, flash chromatography on silica gel can be employed. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective.
-
Troubleshooting HPLC Purification: Common HPLC issues include pressure abnormalities, leaks, peak problems (tailing, broadening, splitting), and baseline drift. A systematic approach to troubleshooting, such as checking for leaks, ensuring proper mobile phase preparation and degassing, and inspecting the column for voids, is essential for successful purification.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound Aglycone (4-hydroxy-3-(3'-methylbut-2'-enyl)benzoic acid Methyl Ester)
This protocol details the Friedel-Crafts prenylation of methyl 4-hydroxybenzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
3-methyl-2-buten-1-ol (prenol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and prenol (1.1 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 6-12 hours |
| Scalability | This reaction can be scaled up, but careful temperature control is crucial. For larger scales, a continuous-flow setup is recommended for better heat management.[1] |
Protocol 2: Glycosylation of Aglycone to Synthesize this compound (Koenigs-Knorr Method)
This protocol describes the glycosylation of the aglycone methyl ester with acetobromoglucose.
Materials:
-
This compound Aglycone Methyl Ester (from Protocol 1)
-
Acetobromoglucose
-
Silver (I) Carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
Sodium methoxide in methanol
-
Dowex 50W-X8 resin (H⁺ form)
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the this compound aglycone methyl ester (1.0 eq) and anhydrous DCM under a nitrogen atmosphere.
-
Glycosylation: Add silver (I) carbonate (1.5 eq) to the mixture. In a separate flask, dissolve acetobromoglucose (1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Deprotection (Deacetylation and Saponification): Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide in methanol. Stir at room temperature until deacetylation is complete (monitored by TLC). Then, add water and continue stirring to saponify the methyl ester.
-
Neutralization and Purification: Neutralize the reaction mixture with Dowex 50W-X8 resin (H⁺ form), filter, and concentrate the filtrate. Purify the final product by column chromatography on silica gel using a dichloromethane/methanol gradient.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 40-60% |
| Reaction Time | 24-48 hours for glycosylation, plus deprotection time |
| Key Considerations | The purity of the acetobromoglucose and the dryness of the reaction conditions are critical for achieving good yields. Side reactions, such as the decomposition of the glycosyl halide, can lower the yield.[2][3] |
Signaling Pathways and Experimental Workflows
This compound has been identified as a bioactive compound with anti-obesity effects. It has been shown to inhibit adipogenesis and lipogenesis and deactivate mitogen-activated protein kinases (MAPKs) in white adipose tissue.[3]
Logical Workflow for Scaling up this compound Synthesis
The following diagram illustrates a logical workflow for the development and scaling up of this compound synthesis, from initial route scouting to large-scale production.
Caption: A logical workflow for the development and scaling of this compound synthesis.
Proposed Signaling Pathway for the Anti-Adipogenic Effect of this compound
This compound is proposed to exert its anti-obesity effects by inhibiting key signaling pathways involved in adipogenesis and lipogenesis. The deactivation of MAPKs is a crucial aspect of this mechanism. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway for the anti-adipogenic effects of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Malaxinic Acid and its Aglycone
For Immediate Release
Gwangju, Republic of Korea – A detailed comparative analysis reveals that the aglycone of Malaxinic Acid (MAA) exhibits superior antioxidant activity compared to its glycoside form, this compound (MA). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative antioxidant performance of these two compounds, supported by experimental data on their metabolism and inhibitory effects on lipid peroxidation.
This compound, a phenolic acid predominantly found in pears (Pyrus pyrifolia N.), has garnered interest for its potential health benefits. This guide delves into the metabolic fate and antioxidant efficacy of both this compound and its corresponding aglycone, this compound Aglycone, following oral administration in a rat model. The findings indicate that while both compounds contribute to antioxidant defenses, their metabolic absorption and subsequent bioactivity differ significantly.
Quantitative Analysis of Bioavailability and Antioxidant Efficacy
A key study investigated the plasma concentrations of this compound and its aglycone after oral administration to Sprague-Dawley rats. The results demonstrate that this compound is not absorbed in its intact glycoside form. Instead, both MA and MAA are absorbed as MAA and its metabolites. The peak plasma concentrations of the free aglycone and total MAA were reached within 15 minutes post-administration, highlighting rapid absorption.
The antioxidant activities of MA and MAA were assessed by their ability to inhibit lipid peroxidation in rat plasma induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or copper ions. The study revealed a clear hierarchy in their protective effects.
Table 1: Comparative Analysis of this compound and its Aglycone
| Parameter | This compound (MA) Administration | This compound Aglycone (MAA) Administration | Key Findings |
| Peak Plasma Concentration (Free Aglycone) | 4.6 ± 2.2 µM | 7.2 ± 2.3 µM | Higher concentration of free aglycone is achieved with direct MAA administration. |
| Peak Plasma Concentration (Total MAA) | 19.6 ± 4.4 µM | 21.7 ± 3.3 µM | Similar total bioavailability, indicating efficient conversion of MA to MAA. |
| Inhibitory Effect on Lipid Peroxidation | MAA > MA | MAA > MA | The aglycone form demonstrates a stronger inhibitory effect on the formation of cholesteryl ester hydroperoxides. |
Experimental Protocols
The following methodologies were employed in the key comparative study to determine the metabolism and antioxidant activity of this compound and its aglycone.
Animal Study and Sample Collection
Male Sprague-Dawley rats (6 weeks old) were orally administered either this compound or this compound Aglycone. Blood samples were collected at predetermined time intervals to analyze the plasma for metabolites and to assess antioxidant activity.
Metabolite Analysis
The plasma samples were analyzed to identify and quantify the metabolites of this compound. The structures of the metabolites were confirmed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) analyses. This confirmed that this compound is primarily absorbed as its aglycone and its subsequent glucuronide or sulfate conjugates.
Antioxidant Activity Assay: Inhibition of Lipid Peroxidation
The antioxidant capacity of the plasma collected from the rats was evaluated by measuring the inhibition of lipid peroxidation. This was induced by two different methods to ensure the robustness of the findings:
-
AAPH-Induced Peroxidation: 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH), a free radical generator, was used to initiate lipid peroxidation in the plasma samples.
-
Copper Ion-Induced Peroxidation: Copper ions were also used as an alternative method to induce lipid peroxidation.
The inhibitory effect of the administered compounds on the formation of cholesteryl ester hydroperoxides was measured to determine their antioxidant activity.
Visualizing the Experimental and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound and its aglycone.
While the primary study focused on direct antioxidant effects, phenolic acids are also known to modulate cellular signaling pathways to enhance endogenous antioxidant defenses. The Keap1-Nrf2 pathway is a critical regulator of the antioxidant response.[1][2]
Caption: Plausible Keap1-Nrf2 signaling pathway modulated by phenolic compounds like MAA.
Concluding Remarks
The presented data strongly suggest that the antioxidant activity of this compound is primarily attributable to its aglycone. Following oral ingestion, this compound is efficiently converted to this compound Aglycone, which then exerts a potent inhibitory effect on lipid peroxidation. This superior activity of the aglycone is a crucial consideration for the development of novel antioxidant therapies and functional foods. The likely involvement of the Keap1-Nrf2 signaling pathway further underscores the multifaceted antioxidant potential of this class of compounds, warranting further investigation into their specific molecular targets.
References
A Comparative Analysis of the Antioxidant Capacities of Malaxinic Acid and p-Hydroxybenzoic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant properties of Malaxinic Acid and p-hydroxybenzoic acid reveals distinct capacities and mechanistic pathways, providing valuable insights for researchers and drug development professionals in the field of oxidative stress modulation. This guide synthesizes available experimental data to offer an objective comparison of these two phenolic compounds.
Executive Summary
This compound, a naturally occurring prenylated phenolic acid found in pears, demonstrates promising antioxidant potential. In vivo studies suggest that this compound exhibits an antioxidant effect that is comparable to or slightly greater than that of p-hydroxybenzoic acid, a well-known antioxidant and a common metabolite of parabens. While quantitative in vitro data for this compound is limited, its structural features suggest a potent capacity for free radical scavenging. p-Hydroxybenzoic acid exerts its antioxidant effects through direct radical scavenging and potential modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Data Presentation: A Comparative Overview
| Compound | Assay | IC50 Value (µg/mL) | Source |
| p-Hydroxybenzoic Acid | DPPH | 28.5 ± 0.8 | [1] |
| This compound | DPPH | Data Not Available | - |
| p-Hydroxybenzoic Acid | ABTS | Data Not Available | - |
| This compound | ABTS | Data Not Available | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant potency. The absence of IC50 values for this compound in standard in vitro assays highlights a gap in the current research landscape. However, an in vivo study in rats demonstrated that the inhibitory effect of this compound on the formation of cholesteryl ester hydroperoxides was greater than or equal to that of p-hydroxybenzoic acid.[2]
Unraveling the Antioxidant Mechanisms
p-Hydroxybenzoic Acid: A Dual-Action Antioxidant
p-Hydroxybenzoic acid's antioxidant activity stems from its phenolic structure, which can donate a hydrogen atom to neutralize free radicals.[3] Beyond this direct scavenging activity, evidence suggests that it may also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a suite of protective enzymes.
This compound: A Promising Free Radical Scavenger
This compound's antioxidant activity is primarily attributed to its phenolic hydroxyl group.[2] The presence of a prenyl group in its structure may enhance its lipophilicity, potentially allowing for better interaction with lipid-based radicals and cellular membranes. While specific signaling pathways for this compound have not yet been elucidated, its ability to inhibit lipid peroxidation in vivo suggests a potent free radical scavenging mechanism.[2]
Experimental Protocols: A Guide to Antioxidant Capacity Assessment
The following are standardized protocols for commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Add the test compound or control to the DPPH solution in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a positive control (e.g., Trolox).
-
Add the test compound or control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test sample to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox).
-
Express the results as FRAP values (e.g., in mmol Fe²⁺ equivalents per gram of sample).
Conclusion and Future Directions
The available evidence suggests that both this compound and p-hydroxybenzoic acid are effective antioxidants. While p-hydroxybenzoic acid's mechanisms are better characterized, involving both direct radical scavenging and potential activation of the Nrf2 pathway, this compound shows promise as a potent inhibitor of lipid peroxidation.
A critical next step for the research community is to determine the in vitro antioxidant capacity of pure this compound using standardized assays such as DPPH and ABTS. This will allow for a direct and quantitative comparison with p-hydroxybenzoic acid and other known antioxidants. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide a more complete understanding of its biological activity and therapeutic potential. This future research will be invaluable for drug development professionals seeking to leverage novel antioxidant compounds for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H24O8 | CID 169443065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Malaxinic Acid: A Comparative Analysis of Its Antioxidant Efficacy
For Immediate Release
GWANGJU, South Korea – In the ongoing quest for novel and effective natural antioxidants for applications in research, science, and drug development, Malaxinic Acid, a phenolic acid predominantly found in pear fruits (Pyrus pyrifolia N.), is emerging as a compound of interest. This comparison guide provides a detailed analysis of the antioxidant efficacy of this compound and its aglycone form, this compound Aglycone, benchmarked against established natural antioxidants such as Vitamin C, Vitamin E, and Quercetin.
Executive Summary
This compound, and more notably its aglycone, demonstrate significant antioxidant activity, primarily through the inhibition of lipid peroxidation. While direct comparative data from standardized assays like DPPH and ABTS are not extensively available for this compound, in vitro studies on rat blood plasma reveal a superior inhibitory effect on lipid peroxidation for this compound Aglycone when compared to its parent compound and p-hydroxybenzoic acid. This positions this compound and its derivatives as promising candidates for further investigation in the field of antioxidant research.
Data Presentation: Comparative Antioxidant Activity
For a clear comparison, the following tables summarize the available antioxidant data for this compound and its aglycone, alongside the well-documented efficacy of Vitamin C, Vitamin E, and Quercetin in various standard antioxidant assays.
Table 1: Lipid Peroxidation Inhibition
| Compound | Relative Inhibitory Effect on Cholesteryl Ester Hydroperoxide Formation |
| This compound Aglycone (MAA) | Strongest Inhibition |
| This compound (MA) | Moderate Inhibition |
| p-Hydroxybenzoic Acid (p-HBA) | Weaker Inhibition |
| Control | No Inhibition |
Source: Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma.[1]
Table 2: Comparative IC50 Values from DPPH Assay
| Compound | IC50 (µg/mL) |
| This compound | Data Not Available |
| This compound Aglycone | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~2.4 - 8.8 |
| Vitamin E (α-Tocopherol) | ~8.0 - 40.0 |
| Quercetin | ~1.3 - 5.0 |
Table 3: Comparative IC50 Values from ABTS Assay
| Compound | IC50 (µg/mL) |
| This compound | Data Not Available |
| This compound Aglycone | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~4.5 - 15.0 |
| Vitamin E (α-Tocopherol) | ~3.5 - 12.0 |
| Quercetin | ~1.2 - 7.5 |
Table 4: Comparative ORAC Values
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data Not Available |
| This compound Aglycone | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~1,200 - 2,200 |
| Vitamin E (α-Tocopherol) | ~1,300 - 1,500 |
| Quercetin | ~10,000 - 22,000 |
Experimental Protocols
A detailed methodology for the key in vitro experiment demonstrating the antioxidant effect of this compound and its aglycone is provided below.
Inhibition of Lipid Peroxidation in Rat Plasma
This protocol is based on the study by Hong et al. (2017), which evaluated the inhibitory effects of this compound and its aglycone on lipid peroxidation induced by 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or copper ions (Cu²⁺) in rat plasma.[1]
Objective: To assess the ability of this compound and this compound Aglycone to inhibit the formation of cholesteryl ester hydroperoxides in rat plasma.
Materials:
-
Male Sprague-Dawley rats (6 weeks old)
-
This compound (MA)
-
This compound Aglycone (MAA)
-
p-Hydroxybenzoic Acid (p-HBA) as a reference compound
-
2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or Copper (II) sulfate (CuSO₄) as oxidizing agents
-
Blood plasma collected from rats
-
Reagents for High-Performance Liquid Chromatography (HPLC) analysis
Procedure:
-
Animal Dosing: Orally administer this compound, this compound Aglycone, or p-Hydroxybenzoic Acid to the rats.
-
Plasma Collection: Collect blood samples at specified time points after administration and separate the plasma.
-
Induction of Lipid Peroxidation: Incubate the collected plasma with either AAPH or CuSO₄ to induce the oxidation of lipids, specifically cholesteryl esters.
-
Extraction of Lipids: After the incubation period, extract the lipids from the plasma using an appropriate organic solvent mixture (e.g., chloroform/methanol).
-
Analysis of Cholesteryl Ester Hydroperoxides: Quantify the amount of cholesteryl ester hydroperoxides formed using HPLC with a chemiluminescence detector.
-
Calculation of Inhibition: Compare the levels of hydroperoxides in the plasma of rats treated with the test compounds to those in the control group (receiving no antioxidant) to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation and mechanism of action of antioxidants, the following diagrams are provided.
Caption: Workflow for the lipid peroxidation inhibition assay.
References
Validating the Anti-Obesity Effects of Malaxinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-obesity effects of Malaxinic Acid with other therapeutic alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.
Comparative Efficacy and Mechanisms of Action
This compound, a naturally occurring compound, has demonstrated significant anti-obesity properties in preclinical studies. This section compares its efficacy and known mechanisms of action with established anti-obesity drugs and other natural compounds. It is important to note that direct head-to-head comparative studies between this compound and other agents are limited; therefore, this comparison is based on data from individual studies.
Table 1: Comparison of this compound with Approved Anti-Obesity Medications
| Feature | This compound | Orlistat | Liraglutide (GLP-1 Receptor Agonist) | Phentermine/Topiramate |
| Primary Mechanism of Action | Deactivates mitogen-activated protein kinases (MAPKs) in white adipose tissue (WAT), inhibits adipogenesis and lipogenesis.[1] | Inhibits pancreatic and gastric lipases, reducing the absorption of dietary fat.[2] | Mimics the incretin hormone GLP-1, promoting satiety, slowing gastric emptying, and improving glucose homeostasis.[3][4] | Phentermine suppresses appetite by stimulating norepinephrine release; topiramate's mechanism in weight loss is not fully understood but may involve appetite suppression and enhanced satiety.[5] |
| Reported Efficacy (Animal Models) | Decreases body weight gain, reduces WAT expansion, and alleviates hepatic steatosis in high-fat diet-induced obese mice.[1] | Reduces body weight and fat mass in diet-induced obese animal models. | Induces significant weight loss and improves metabolic parameters in various rodent models of obesity.[3] | Produces substantial weight loss in diet-induced obese rodents. |
| Effects on Glucose Metabolism | Improves glucose tolerance and insulin resistance.[1] | May indirectly improve glycemic control due to weight loss. | Directly improves glucose-dependent insulin secretion and suppresses glucagon secretion.[5] | Improves insulin sensitivity and reduces the risk of type 2 diabetes. |
| Effects on Adipose Tissue | Reduces macrophage infiltration and expression of pro-inflammatory genes in WAT.[1] | Reduces adipocyte hypertrophy. | May promote browning of white adipose tissue. | Reduces fat mass. |
| Administration Route | Oral (as a component of pear extract in the primary study).[1] | Oral.[2] | Subcutaneous injection.[4] | Oral.[5] |
Table 2: Comparison of this compound with Other Natural Anti-Obesity Compounds
| Feature | This compound | Epigallocatechin Gallate (EGCG) from Green Tea | Resveratrol | Curcumin |
| Primary Mechanism of Action | Deactivates MAPKs in WAT, inhibits adipogenesis and lipogenesis.[1] | Inhibits adipogenesis, stimulates thermogenesis, and modulates gut microbiota.[6][7] | Activates SIRT1 and AMPK, promoting fatty acid oxidation and inhibiting adipogenesis.[6] | Suppresses adipogenesis and exerts anti-inflammatory effects.[6] |
| Reported Efficacy (In Vivo) | Decreased body weight gain and WAT in high-fat diet-fed mice.[1] | Reduces body weight and fat mass in various animal models of obesity.[7] | Attenuates weight gain and improves metabolic health in diet-induced obese animals.[6] | Shows modest reductions in body weight and improvements in metabolic markers in animal studies.[6] |
| Effects on Inflammation | Reduces expression of pro-inflammatory genes in WAT.[1] | Possesses potent anti-inflammatory properties. | Exhibits significant anti-inflammatory effects.[6] | A well-known anti-inflammatory agent.[6] |
| Source | Pears (Pyrus species).[8] | Green tea (Camellia sinensis).[7] | Grapes, berries, peanuts.[6] | Turmeric (Curcuma longa).[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipose Tissue
The primary study on this compound indicates that its anti-obesity effects are mediated, at least in part, by the deactivation of mitogen-activated protein kinases (MAPKs) in white adipose tissue.[1] The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of this compound in mitigating obesity.
Experimental Workflow for Evaluating Anti-Obesity Effects
The following diagram outlines a general experimental workflow for validating the anti-obesity effects of a compound like this compound in a preclinical model.
Caption: General workflow for in vivo evaluation of anti-obesity compounds.
Detailed Experimental Protocols
The following are detailed protocols for key experiments typically used to validate the anti-obesity effects of a compound, based on standard methodologies.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[9][10]
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[11]
-
Diet:
-
Treatment: After the induction of obesity, mice are randomly assigned to treatment groups. This compound (or other test compounds) is administered, typically via oral gavage, for a specified duration (e.g., 5 weeks).[1] Vehicle control is administered to the control and obese control groups.
-
Monitoring: Body weight and food intake are monitored weekly throughout the study.[11]
Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the blood, indicating glucose metabolism efficiency.
-
Procedure:
-
Record baseline blood glucose levels (t=0) from a tail vein blood sample using a glucometer.[13]
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[1][13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13][14]
-
Plot blood glucose concentration against time to determine the area under the curve (AUC), which represents the overall glucose tolerance.
Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to insulin, indicating insulin sensitivity.
-
Procedure:
-
Record baseline blood glucose levels (t=0) from a tail vein blood sample.[15]
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[15][17]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[16]
-
The rate of glucose disappearance from the blood reflects insulin sensitivity.
Histological Analysis of Adipose Tissue
-
Purpose: To visualize adipocyte size and inflammatory cell infiltration in adipose tissue.
-
Procedure:
-
Tissue Fixation: Immediately after euthanasia, epididymal white adipose tissue (eWAT) is dissected and fixed in 10% neutral buffered formalin for 24-48 hours.[18][19]
-
Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.[19]
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.[18]
-
Staining:
-
Imaging and Analysis: Stained sections are visualized under a microscope, and images are captured for analysis of adipocyte diameter and quantification of inflammatory markers.
-
Gene and Protein Expression Analysis in Adipose Tissue
-
Purpose: To quantify the expression of genes and proteins involved in adipogenesis, lipogenesis, and inflammation.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is isolated from frozen adipose tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).[22]
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.[23]
-
PCR Amplification: qRT-PCR is carried out using specific primers for target genes (e.g., PPARγ, C/EBPα, FASN for adipogenesis/lipogenesis; TNF-α, IL-6 for inflammation) and a reference gene (e.g., GAPDH, β-actin) for normalization.[24][25]
-
-
Western Blotting:
-
Protein Extraction: Total protein is extracted from adipose tissue using a lysis buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[27]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total ERK, JNK, p38 MAPKs) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][29][30]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Anti-Obesity medications (Mechanism of Action) – My Endo Consult [myendoconsult.com]
- 3. How do different drug classes work in treating Obesity? [synapse.patsnap.com]
- 4. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
- 5. youtube.com [youtube.com]
- 6. Natural bioactive compounds and their mechanisms of action in the management of obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Obesity Management through Natural Compounds and a Green Nanomedicine-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and antioxidant effect of this compound and its corresponding aglycone in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. scribd.com [scribd.com]
- 17. mmpc.org [mmpc.org]
- 18. 2.19. Adipose Tissue Histopathology [bio-protocol.org]
- 19. Untitled [macdougald.lab.medicine.umich.edu]
- 20. Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.3. Gene Expression Analysis [bio-protocol.org]
- 23. Comprehensive Human Adipose Tissue mRNA and MicroRNA Endogenous Control Selection for Quantitative Real-Time-PCR Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Malaxinic Acid quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for Malaxinic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like this compound is essential for pharmacokinetic studies, quality control of natural products, and understanding its biological role. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed techniques for the quantitative analysis of such phenolic compounds.
This guide provides an objective comparison of these two analytical methods for the quantification of this compound. While specific cross-validation data for this compound is limited in publicly available literature, this guide presents a framework based on established analytical protocols and typical performance data from validated methods for this compound and structurally similar phenolic acid glycosides.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound and analogous phenolic compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity using a liquid chromatograph, with detection via UV absorbance. | Separation by liquid chromatography, followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments, providing high selectivity and sensitivity. |
| Linearity (R²) | > 0.998[1] | ≥ 0.992[2] |
| Limit of Detection (LOD) | 0.02 - 0.06 mg/L[3] | 0.003 - 0.821 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.03 - 0.19 mg/L[3] | 0.004 - 0.859 µg/mL[4] |
| Precision (%RSD) | < 2%[5] | < 15%[2] |
| Accuracy/Recovery (%) | 97.1 - 102.2%[6] | 70.1 - 115.0%[2] |
| Selectivity | Moderate; can be affected by co-eluting compounds with similar UV spectra. | Excellent; highly selective due to the monitoring of specific precursor and product ion transitions. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate; typical run times are longer. | High; can achieve faster run times with UHPLC systems. |
Note: Data for LC-MS/MS is based on the analysis of structurally similar phenolic compounds, as specific validated method data for this compound was not available.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using HPLC-UV, adapted from methods used for pear fruit analysis, and a general LC-MS/MS protocol for phenolic acid glycosides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples such as fruit extracts.
1. Sample Preparation (from Pear Fruit):
-
Homogenize fresh pear fruit material (e.g., 10g) with 80% methanol.
-
Filter the homogenate and repeat the extraction on the residue.
-
Combine the filtrates and concentrate under vacuum.
-
Suspend the concentrate in distilled water, adjust the pH to 3.0 with HCl, and partition with ethyl acetate.
-
Evaporate the ethyl acetate fraction to dryness and redissolve the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., ODS-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve generated from authentic this compound standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex biological matrices.
1. Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation by adding a three-fold excess of ice-cold acetonitrile or methanol containing a suitable internal standard (e.g., an isotope-labeled analog of this compound).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic acids.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, such as HPLC-UV and LC-MS/MS, for the quantification of this compound. This process ensures that both methods provide comparable results, which is crucial when methods are used interchangeably or in different laboratories.
Cross-validation workflow for two analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro vs. in vivo antioxidant activity of Malaxinic Acid: a comparative study
An Objective Comparison of Malaxinic Acid's Antioxidant Performance: In Vitro Potential vs. In Vivo Efficacy
For researchers and professionals in drug development, understanding the translational gap between a compound's chemical antioxidant capacity and its actual biological effect is critical. This compound, a phenolic compound found in pear fruits (Pyrus pyrifolia), has garnered interest for its potential health benefits.[1] This guide provides a comparative analysis of its antioxidant activity as suggested by in vitro studies on its source material and direct in vivo experimental evidence.
Data Summary: A Tale of Two Methodologies
The direct antioxidant potential of a compound is often first assessed through in vitro chemical assays. These tests measure radical scavenging or reducing power in a controlled, non-biological system. In contrast, in vivo studies evaluate the compound's effect within a living organism, accounting for crucial factors like absorption, distribution, metabolism, and excretion (ADME).
In vivo research in animal models provides direct evidence of the biological effects after administration. A key study in rats demonstrated that this compound is metabolized and exerts a tangible antioxidant effect in the bloodstream.[1]
Table 1: In Vitro Antioxidant Activity of Pyrus pyrifolia Extracts (Source of this compound)
| Assay Type | Sample | Result (IC50) | Interpretation |
| DPPH Radical Scavenging | Ethyl Acetate Fraction of Fermented Pear Broth | 0.238 mg/mL[2] | Strong capacity to donate a hydrogen atom or electron to neutralize the DPPH radical. |
| ABTS Radical Scavenging | Ethyl Acetate Fraction of Fermented Pear Broth | 0.293 mg/mL[2] | Strong capacity to scavenge the ABTS radical cation, effective in both hydrophilic and lipophilic systems. |
| Ferric Reducing Antioxidant Power (FRAP) | Ethyl Acetate Fraction of Fermented Pear Broth | 0.193 mg/mL[2] | Potent ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating significant electron-donating capability. |
Note: Data is for a complex extract, not pure this compound. IC50 is the concentration required to inhibit 50% of the radical activity; a lower value indicates higher antioxidant power.
Table 2: In Vivo Pharmacokinetics and Antioxidant Effects of this compound in Rats
| Parameter | This compound (MA) Administration | This compound Aglycone (MAA) Administration | Interpretation |
| Peak Plasma Concentration (Cmax) of Free MAA | 4.6 ± 2.2 µM[1] | 7.2 ± 2.3 µM[1] | This compound is rapidly absorbed and hydrolyzed to its active aglycone form (MAA). |
| Peak Plasma Concentration (Cmax) of Total MAA | 19.6 ± 4.4 µM[1] | 21.7 ± 3.3 µM[1] | The majority of the compound circulates in metabolized (conjugated) forms. |
| Inhibition of Lipid Peroxidation | MA showed a greater inhibitory effect than the control and was comparable to p-hydroxybenzoic acid.[1] | MAA demonstrated the strongest inhibitory effect on the formation of cholesteryl ester hydroperoxides in plasma.[1] | Both this compound and its primary metabolite actively inhibit oxidative damage in a biological system. |
Experimental Workflow and Biological Mechanism
The journey from identifying a potential antioxidant to confirming its in vivo efficacy follows a structured path. Initially, in vitro assays provide a rapid screening of chemical activity. Promising candidates then move to in vivo models to assess their physiological impact and underlying mechanisms of action.
References
Structural Activity Relationship of Malaxinic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive public data on the structural activity relationship (SAR) of a synthesized series of Malaxinic Acid derivatives is limited. This guide provides a comparative analysis based on the known biological activities of this compound and its primary metabolite, supplemented with SAR data from structurally related prenylated benzoic acid derivatives to infer potential structure-activity trends.
Introduction to this compound
This compound is a naturally occurring phenolic acid found in fruits such as pears (Pyrus pyrifolia)[1]. It has been identified as an active component responsible for some of the health benefits associated with pear consumption, particularly in relation to metabolic disorders[2]. Structurally, it is a glucosidic compound, 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl) benzoic acid, which is metabolized in the body to its aglycone, 4-hydroxy-3-(3′-methyl-2′-butenyl) benzoic acid (MAA)[1][3]. Both this compound and its aglycone are noted for their antioxidant properties[1].
Known Biological Activities of this compound and its Aglycone
Research has highlighted the therapeutic potential of this compound, primarily in the context of obesity and related metabolic complications. Studies in high-fat diet-induced obese mice have demonstrated that pear extract, with this compound as a key active component, can reverse obesity, adipose tissue inflammation, and hepatic steatosis[2].
The primary reported activities include:
-
Anti-Obesity: this compound contributes to a decrease in body weight gain and inhibits adipogenesis (the formation of fat cells) and lipogenesis[2].
-
Anti-Inflammatory: It reduces macrophage infiltration in white adipose tissue and decreases the expression of pro-inflammatory genes. This is partly achieved by deactivating mitogen-activated protein kinases (MAPKs)[2].
-
Metabolic Regulation: It helps improve impaired glucose tolerance and insulin resistance[2].
-
Antioxidant Activity: Both this compound and its aglycone (MAA) exhibit antioxidant effects, contributing to the antioxidant defenses in the blood[1].
Table 1: Summary of Biological Activities of this compound and its Aglycone (MAA)
| Compound | Biological Activity | Key Findings |
| This compound | Anti-Obesity, Anti-Inflammatory | Identified as the active anti-obesity component in pear extract; deactivates MAPKs in white adipose tissue[2]. |
| Antioxidant | Contributes to antioxidant defenses in blood plasma[1]. | |
| This compound Aglycone (MAA) | Antioxidant | Shows potent antioxidant activity in blood plasma, with its effects being greater than the parent compound in some measures[1]. |
Inferred Structural Activity Relationship from Related Compounds
In the absence of a dedicated SAR study on this compound derivatives, we can draw inferences from research on other prenylated benzoic acid derivatives, particularly those isolated from Piper species, which also exhibit a range of biological activities.
Key structural features for consideration in the SAR of this class of compounds include:
-
The Prenyl Side Chain: The length, saturation, and oxidation of the isoprenoid chain can significantly impact biological activity.
-
The Benzoic Acid Moiety: The presence and position of the carboxylic acid group are often crucial for activity.
-
Substituents on the Aromatic Ring: The nature and position of other groups on the benzene ring (e.g., hydroxyl, methoxy groups) can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds.
Table 2: Biological Activities of Selected Prenylated Benzoic Acid Derivatives
| Compound Name | Structure | Biological Activity | IC50 / MIC |
| 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid (MAA) | 4-OH, 3-prenyl benzoic acid | Antioxidant[1] | Not specified |
| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | 4-OCH3, 3-geranyl benzoic acid | Antiparasitic (Leishmania braziliensis)[4] | 6.5 µg/mL |
| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | 4-OH, 3-isovaleryl, 5-prenyl benzoic acid | Trypanocidal[4] | 16.5 µg/mL |
| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | 4,5-diOH, 3-geranylgeranoic acid derivative | Antiplasmodial[4] | 3.2 µg/mL |
From the data on related compounds, we can infer the following potential SAR trends for this compound:
-
The Prenyl Group is Key: The presence of the prenyl (3-methyl-2-butenyl) group is a common feature in many bioactive compounds from this class, suggesting its importance for activity. Modifications to this chain, such as increasing its length (e.g., to a geranyl group) or introducing sites of oxidation, could modulate potency and selectivity for different biological targets[4].
-
The Carboxyl Group's Role: The carboxylic acid function on the benzoic acid ring is likely a critical pharmacophore, potentially involved in binding to target proteins. Esterification or its replacement with bioisosteres would likely have a significant impact on activity.
-
Ring Hydroxylation: The position of the hydroxyl group on the benzoic acid ring is important. In this compound Aglycone, it is at the 4-position. The presence of additional hydroxyl groups, as seen in some of the more potent antiparasitic compounds, suggests that increasing the hydrogen-bonding capacity of the aromatic ring could enhance certain biological activities[4].
-
The Glycoside Moiety: this compound itself is a glucoside. This glycosylation increases its water solubility. In vivo, it is cleaved to release the active aglycone[1]. Therefore, the glycoside can be considered a pro-drug feature.
Experimental Protocols
Adipogenesis Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are induced to differentiate in the presence of an adipogenic cocktail (containing, for example, insulin, dexamethasone, and IBMX). The test compound is added during this differentiation period. The accumulation of lipid droplets in mature adipocytes is then quantified, typically by staining with Oil Red O and measuring the absorbance of the extracted dye. A reduction in lipid accumulation compared to the control indicates inhibition of adipogenesis.
Detailed Protocol (for 96-well plate format):
-
Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density that allows them to reach confluence. Grow the cells in DMEM with 10% calf serum.
-
Induction of Differentiation: Two days after the cells reach confluence (Day 0), replace the medium with a differentiation-inducing medium. This medium typically contains DMEM with 10% fetal bovine serum (FBS), 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Compound Treatment: Add the test compounds (this compound derivatives) at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Maturation Phase: After 2-3 days, replace the induction medium with a maturation medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin). Replenish this medium every 2 days.
-
Staining (Day 7-10):
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 10-20 minutes at room temperature.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect and photograph the cells under a microscope.
-
To quantify the lipid content, add isopropanol (with 4% Nonidet P-40) to each well to extract the Oil Red O stain from the lipid droplets.
-
Read the absorbance of the extracted dye at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of adipogenesis inhibition relative to the vehicle-treated control. Determine the IC50 value for each compound.
Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color, showing a strong absorbance at around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the concentration and activity of the antioxidant.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound and its derivatives) in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes:
-
Add a defined volume of the test sample solution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL).
-
Include a control (methanol instead of the sample) and a positive standard (e.g., ascorbic acid or Trolox).
-
-
Incubation: Mix well and incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Structures of this compound, its aglycone, and related prenylated benzoic acids.
Caption: Logical workflow for inferring SAR when direct data is limited.
Signaling Pathway Involvement
The anti-inflammatory effects of this compound have been linked to the deactivation of mitogen-activated protein kinases (MAPKs) in adipose tissue[2]. The MAPK signaling cascade is a crucial pathway involved in cellular processes like inflammation, proliferation, and differentiation. In the context of obesity, chronic inflammation in adipose tissue is a key factor in the development of insulin resistance. By inhibiting MAPK signaling, this compound can help to break this cycle of inflammation and metabolic dysfunction.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.:** this compound's inhibitory effect on the MAPK signaling pathway.
References
A Comparative Analysis of Malaxinic Acid's Antioxidant Performance Against Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Malaxinic Acid, a naturally occurring phenolic acid found in pears, against common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). The following sections present quantitative data from established antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the evaluation of these compounds for research and drug development applications.
Quantitative Performance Comparison
The antioxidant capacity of this compound and synthetic antioxidants can be evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
Due to the limited availability of published IC50 values for isolated this compound in standardized antioxidant assays, this guide presents data for a whole fruit extract of Pyrus pyrifolia, a known source of this compound, and for p-Hydroxybenzoic Acid, a compound structurally related to the aglycone of this compound. This information is provided as a proxy to offer a semi-quantitative comparison. It is important to note that the antioxidant activity of the fruit extract is attributable to a mixture of phenolic compounds, not solely this compound.
Table 1: Comparative Antioxidant Activity (IC50 Values) from DPPH Radical Scavenging Assay
| Antioxidant | IC50 (µg/mL) | Reference |
| Pyrus pyrifolia Fruit Extract | 17.37 | [1] |
| p-Hydroxybenzoic Acid | >1000 | [2] |
| BHA (Butylated Hydroxyanisole) | 112.05 | |
| BHT (Butylated Hydroxytoluene) | 202.35 | |
| TBHQ (tert-Butylhydroquinone) | 22.20 | [3] |
Table 2: Comparative Lipid Peroxidation Inhibition
| Antioxidant | Assay | Inhibition Metric | Reference |
| This compound | Inhibition of cholesteryl ester hydroperoxide formation in rat plasma | Qualitatively less effective than its aglycone (MAA) but comparable to or better than p-hydroxybenzoic acid. | |
| BHT (Butylated Hydroxytoluene) | TBARS Assay (Fe2+-induced lipid peroxidation in egg yolk) | IC50: 16.07 ± 3.51 µM/mL | [4] |
| TBHQ (tert-Butylhydroquinone) | Inhibition of palm oil oxidation | 100 mg/kg TBHQ effectively inhibited oxidation. |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[5]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, cool place.
-
Prepare a series of dilutions of the test compound (this compound or synthetic antioxidant) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Reaction Mixture:
-
In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.
-
Add a defined volume of the DPPH working solution to initiate the reaction.
-
Include a control containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[6][7]
Principle: MDA, formed during lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[4][8]
Procedure:
-
Sample Preparation:
-
Prepare a lipid-rich sample, such as a tissue homogenate, cell lysate, or a liposome suspension.
-
-
Induction of Lipid Peroxidation:
-
Induce lipid peroxidation in the sample using an oxidizing agent (e.g., FeSO4, H2O2, AAPH).
-
In parallel, incubate the lipid sample with the oxidizing agent and various concentrations of the test antioxidant.
-
-
TBARS Reaction:
-
To a portion of the reaction mixture, add a solution of thiobarbituric acid (TBA) in an acidic buffer (e.g., trichloroacetic acid - TCA).
-
Heat the mixture in a water bath at 90-100°C for a specific time (e.g., 15-60 minutes) to allow the color to develop.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The extent of lipid peroxidation inhibition is calculated by comparing the absorbance of the samples treated with the antioxidant to the control (without antioxidant).
-
The concentration of MDA can be quantified using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in the cellular response to oxidative stress and the general workflows for the antioxidant assays described above.
Caption: The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.
Caption: A generalized workflow for the DPPH radical scavenging assay.
Caption: A generalized workflow for the TBARS assay to measure lipid peroxidation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in total phenolic and flavonoid content and antioxidative activities during production of juice concentrate from Asian pears (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBARS - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Malaxinic Acid and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Biosynthesis and Metabolism, Supported by Experimental Data and Methodologies.
This guide provides a comprehensive comparative study of the metabolic pathways of Malaxinic Acid and other key phenolic compounds. By examining their biosynthesis in plants and subsequent metabolism, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding for applications in pharmacology and biotechnology. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using Graphviz illustrate the complex signaling and metabolic pathways.
Introduction to this compound and Comparative Phenolic Compounds
This compound, chemically known as 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid, is a phenolic acid predominantly found in pear fruits (Pyrus pyrifolia)[1][2]. Its structure features a benzoic acid core, a prenyl group, and a glucose moiety. For a comprehensive comparison, this guide will also explore the metabolic pathways of other significant phenolic compounds:
-
p-Coumaric Acid: A central intermediate in the phenylpropanoid pathway.[3][4][5]
-
Caffeic Acid: A key downstream product of p-coumaric acid with significant biological activities.[6][7]
-
Ferulic Acid: A derivative of caffeic acid, important in the biosynthesis of lignin and other polymers.[8][9][10]
-
Gallic Acid: A hydroxybenzoic acid that can be formed via the shikimate pathway and is a precursor to hydrolysable tannins.[11][12][13]
Comparative Biosynthesis in Plants
The biosynthesis of these phenolic compounds in plants primarily involves the shikimate pathway , with some variations and contributions from other pathways like the mevalonate (isoprenoid) pathway for compounds with isoprenoid side chains, such as this compound. In contrast, some organisms like bacteria and fungi can also utilize the malonate pathway for phenolic biosynthesis.[14][15]
The Shikimate and Phenylpropanoid Pathways: The Core of Phenolic Acid Biosynthesis
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, which are the precursors to most phenolic compounds in plants.[16][17] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a key branch-point intermediate that leads to the formation of phenylalanine, tyrosine, and tryptophan.
The phenylpropanoid pathway then takes over, starting with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[18][19] A series of hydroxylation and methylation reactions then lead to the diverse array of phenolic acids.
dot
Caption: Overview of the Shikimate and Phenylpropanoid Pathways.
Biosynthesis of this compound: A Combination of Pathways
The biosynthesis of this compound is hypothesized to involve a combination of the shikimate pathway and the mevalonate (isoprenoid) pathway.
-
Shikimate Pathway: The benzoic acid core of this compound is likely derived from chorismate, a key intermediate of the shikimate pathway.[20]
-
Mevalonate Pathway: The 3-methyl-2-butenyl (prenyl) group is an isoprenoid unit, which is synthesized via the mevalonate pathway. This pathway produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the building blocks of isoprenoids. A prenyltransferase enzyme would then catalyze the attachment of the prenyl group to the benzoic acid derivative.
-
Glycosylation: The final step is the attachment of a glucose molecule to the hydroxyl group of the prenylated benzoic acid, a reaction catalyzed by a glycosyltransferase.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]
- 13. Gallic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 17. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]
Safety Operating Guide
Proper Disposal Procedures for Malonic Acid
Disclaimer: The following information pertains to Malonic Acid. It is presumed that "Malaxinic Acid" is a misspelling, as extensive searches yielded no results for this chemical. The procedures outlined below are based on available safety data for Malonic Acid.
Researchers, scientists, and drug development professionals must handle the disposal of Malonic Acid with diligence to ensure personnel safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Malonic Acid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Malonic Acid in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate personal protective equipment (PPE), including protective eyewear, gloves, and clothing.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust, fumes, or vapors.[1][2] Emergency eyewash fountains and safety showers should be readily accessible in the immediate vicinity of handling.[1]
Step-by-Step Disposal Protocol
The proper disposal of Malonic Acid is a regulated process that requires professional handling.
-
Waste Characterization: The waste generator is responsible for correctly characterizing all waste materials according to applicable regulatory entities (e.g., US 40CFR262.11).[1] This involves determining if the discarded chemical is classified as a hazardous waste.[1]
-
Contact a Licensed Professional Waste Disposal Service: Do not dispose of Malonic Acid with household garbage.[1] It is mandatory to contact a licensed professional waste disposal service to manage the disposal of this material.[1][2]
-
Containerization:
-
Regulatory Compliance: Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Accidental Release Measures
In the event of a spill:
-
Evacuate Personnel: Evacuate personnel to safe areas.[1]
-
Ensure Ventilation: Ensure adequate ventilation and that air-handling systems are operational.[1]
-
Containment: Prevent the substance from reaching drains, sewers, or waterways.[1]
-
Clean-up:
-
Wear appropriate PPE.[1]
-
For solid spills, dampen the material with water before transferring it to a suitable container to minimize dust.[4]
-
Use absorbent paper dampened with water to clean up any remaining material.[4]
-
Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[4]
-
Wash all contaminated surfaces with a soap and water solution.[4]
-
Quantitative Data
The following table summarizes key quantitative data regarding the toxicity of Malonic Acid.
| Data Point | Value | Species | Exposure Duration | Reference |
| LC50 (Inhalation) | > 8,989 mg/m³ | Rat | 1 hour | [1] |
| LD50 (Oral) | 1310 mg/kg | Rat | N/A | |
| EC50 (Daphnia magna) | 275 mg/l | Water flea | 48 hours | [1] |
| LC50 (Lepomis macrochirus) | 150 mg/l | Bluegill sunfish | 24 hours | [1] |
Experimental Protocols
Detailed experimental protocols for the disposal of Malonic Acid are not publicly available. The standard and required procedure is to engage a licensed professional waste disposal service.[1][2] These services have established, validated protocols that comply with all relevant regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Malonic Acid.
Caption: Logical workflow for the proper disposal of Malonic Acid.
References
Safe Handling and Personal Protective Equipment for Malonic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling and disposal of Malonic Acid. It is imperative to adhere to these guidelines to ensure a safe laboratory environment. Note that the provided information is based on safety data sheets for "Malonic Acid," as "Malaxinic Acid" did not yield relevant safety information and is presumed to be a typographical error.
Malonic acid is a white, crystalline solid that presents a significant hazard of serious eye damage and is harmful if swallowed.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against exposure to Malonic Acid. The following table outlines the minimum required PPE.
| PPE Category | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Wear tightly fitting chemical safety goggles conforming to OSHA (29 CFR 1910.133) or European (EN166) standards.[5] A face shield should be worn for splash protection. | Protects against severe eye irritation and damage.[1][6] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or apron.[5][6][7] | Prevents skin contact, which can cause redness and pain.[6] Contaminated clothing must be removed and laundered before reuse.[5][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[5][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or EN 149 approved respirator is necessary.[5] | Inhalation of dust can irritate the respiratory tract.[6] A harmful concentration of airborne particles can be reached quickly if the solid is dispersed.[6] |
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5][8] Seek immediate medical attention.[2][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[5][8] If skin irritation persists, seek medical advice.[5] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[5][8] If the person feels unwell, seek medical attention.[5][8] |
| Ingestion | Rinse the mouth thoroughly with water.[1][8] Do NOT induce vomiting.[1] Call a poison control center or physician for treatment advice.[8] |
Spill Management and Disposal Plan
A structured response to spills is essential to prevent wider contamination and exposure.
Spill Response Workflow
Caption: A step-by-step workflow for the safe management of a Malonic Acid spill.
Disposal Guidelines
-
Chemical Waste: Malonic Acid and materials contaminated with it must be disposed of as hazardous waste.[9] Engage a licensed professional waste disposal service for this purpose.[1] Do not discharge into drains or the environment.[5]
-
Container Disposal: Empty containers should be handled as if they still contain the product and disposed of in the same manner.[1]
Safe Handling and Storage Protocols
Adherence to proper handling and storage practices is fundamental to laboratory safety.
Handling:
-
Avoid all contact with eyes, skin, and clothing.[7]
-
Use the substance only in well-ventilated areas.[5]
-
Eating, drinking, and smoking are strictly prohibited in areas where Malonic Acid is handled.[1][5][8]
Storage:
-
Store in a cool, dry, and well-ventilated location.[5]
-
Keep containers tightly sealed to prevent moisture absorption, as the material is hygroscopic.[4][5]
-
Store away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[5][6]
Physical and Chemical Data
The following table summarizes key physical and chemical properties of Malonic Acid for easy reference.
| Property | Value |
| Melting Point | 132 - 135 °C (decomposes)[2] |
| Flash Point | 172 °C / 341.6 °F[4][8] |
| Autoignition Temperature | 580 °C / 1076 °F[4] |
| Water Solubility | 1400 g/L (at 20°C)[4] |
| Density | 1.6 - 1.63 g/cm³[6][8] |
Experimental Protocols
The safety data sheets used to compile this information do not include experimental protocols. Researchers must consult peer-reviewed scientific literature and established institutional protocols for specific experimental methodologies. A thorough risk assessment must be conducted before initiating any new experimental work with Malonic Acid.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.ie [fishersci.ie]
- 5. media.laballey.com [media.laballey.com]
- 6. ICSC 1085 - MALONIC ACID [chemicalsafety.ilo.org]
- 7. store.sangon.com [store.sangon.com]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
